Clovin
Description
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-9-19(37)23(41)26(44)31(48-9)47-8-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-15(36)6-12(50-32-27(45)24(42)20(38)10(2)49-32)7-16(18)51-29(30)11-3-4-13(34)14(35)5-11/h3-7,9-10,17,19-21,23-28,31-39,41-46H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCXCFJUDBNEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81970-00-5 | |
| Record name | Clovin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Clovin (CAS 81970-00-5): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clovin (CAS 81970-00-5) is a complex flavonoid glycoside, a class of natural compounds renowned for their diverse biological activities.[1][2][3] As a member of the flavonoid family, this compound is anticipated to possess significant antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of interest for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for its study, and insights into its potential mechanisms of action based on the broader understanding of flavonoid pharmacology.
Chemical and Physical Properties
This compound is characterized by a core flavonoid structure glycosidically linked to multiple sugar moieties.[1] This glycosylation enhances its solubility and influences its pharmacokinetic profile.[1] The presence of multiple hydroxyl groups on its benzopyran structure is a key determinant of its potential antioxidant activity.[1][4]
| Property | Value | Source(s) |
| CAS Number | 81970-00-5 | [2][5][6] |
| Molecular Formula | C₃₃H₄₀O₂₀ | [6][7] |
| Molecular Weight | 756.66 g/mol | [6][7] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [3] |
| Synonyms | 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | [1] |
| Class | Flavonoid Glycoside | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [5] |
| Natural Sources | Viola yedoensis, Coutoubea spicata, Melilotus albus | [5][8] |
Potential Biological Activities and Mechanisms of Action
While specific experimental data on this compound is limited, its classification as a flavonoid glycoside allows for well-founded postulations regarding its biological activities. Flavonoids are known to modulate various cellular signaling pathways, which are critical in the pathogenesis of numerous diseases.[1][2][5]
Anti-Inflammatory Activity
Flavonoids are recognized for their anti-inflammatory properties, which are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[2][9] They can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10] It is plausible that this compound exerts similar effects.
Antioxidant Activity
The antioxidant capacity of flavonoids is a well-documented phenomenon.[4][11] They can act as potent free radical scavengers and metal chelators, thereby mitigating oxidative stress, a key factor in cellular damage and aging.[4][9] The numerous hydroxyl groups in this compound's structure suggest a strong potential for antioxidant activity.[1][4]
Antimicrobial Activity
Many flavonoids exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[11] Their mechanisms of action can include the disruption of microbial membranes and the inhibition of essential microbial enzymes.
Postulated Signaling Pathways
Based on extensive research into flavonoids, this compound may modulate key cellular signaling cascades. The diagrams below illustrate these potential pathways.
Caption: Postulated modulation of the PI3K/Akt signaling pathway by this compound.
Caption: Potential inhibitory effect of this compound on the MAPK signaling cascade.
Experimental Protocols
The following are detailed protocols for the extraction, purification, and biological evaluation of this compound, adapted from established methodologies for flavonoid glycosides.
Extraction and Purification Workflow
Caption: General workflow for the extraction and purification of this compound.
Extraction of this compound from Plant Material
Objective: To extract crude flavonoid glycosides, including this compound, from a plant source.
Materials:
-
Dried and powdered plant material (e.g., Viola yedoensis)
-
70% (v/v) aqueous methanol
-
Large beaker
-
Stirring apparatus
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Macerate 100 g of the powdered plant material in 1 L of 70% aqueous methanol at room temperature with continuous stirring for 24 hours.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Purification by Column Chromatography
Objective: To separate this compound from other compounds in the crude extract.
Materials:
-
Crude extract
-
Diaion HP-20 resin
-
Sephadex LH-20 resin
-
Glass columns
-
Elution solvents (e.g., gradients of methanol in water)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Dissolve the crude extract in a minimal amount of water and apply it to a Diaion HP-20 column equilibrated with water.
-
Wash the column with water to remove highly polar compounds.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions and monitor by TLC to identify fractions containing flavonoid glycosides.
-
Pool the flavonoid-rich fractions, concentrate, and apply to a Sephadex LH-20 column, eluting with methanol to further separate the compounds.
-
Collect and monitor fractions by TLC. Fractions containing a compound with an Rf value corresponding to a this compound standard (if available) are pooled.
High-Performance Liquid Chromatography (HPLC) Analysis and Purification
Objective: To quantify and obtain highly pure this compound.
Materials:
-
Partially purified this compound fractions
-
HPLC system with a preparative or analytical C18 column
-
Mobile phase: Acetonitrile (A) and water with 0.1% formic acid (B)
-
UV detector
Procedure (Analytical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution, for instance: 0-5 min, 10% A; 5-25 min, 10-40% A; 25-30 min, 40-10% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm and 350 nm.
-
Inject the sample and compare the retention time with a pure standard of this compound if available.
Procedure (Preparative):
-
Scale up the analytical method to a preparative C18 column.
-
Inject the concentrated, partially purified fractions.
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of the isolated this compound.
Materials:
-
Pure this compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄)
-
NMR spectrometer
Procedure:
-
Dissolve a few milligrams of the pure this compound in the appropriate deuterated solvent.
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.
-
Analyze the spectral data to assign all proton and carbon signals and confirm the structure of this compound, including the glycosidic linkages.
In Vitro Antioxidant Activity Assays
a) DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of this compound.
Materials:
-
This compound stock solution (in DMSO or methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
Add 100 µL of each dilution to a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
b) ABTS Radical Scavenging Assay
Objective: To further assess the antioxidant capacity of this compound.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate buffered saline (PBS), pH 7.4
-
Trolox (positive control)
Procedure:
-
Prepare the ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of this compound or Trolox to 190 µL of the diluted ABTS•⁺ solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
In Vitro Anti-Inflammatory Activity Assay
Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS from E. coli
-
Griess Reagent
-
Nitrite (B80452) standard solution
-
MTT assay kit for cell viability
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various non-toxic concentrations of this compound (determined by a prior MTT assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
A decrease in nitrite concentration in the presence of this compound indicates an inhibitory effect on NO production.
Conclusion
This compound (CAS 81970-00-5) is a flavonoid glycoside with significant potential for therapeutic applications, predicated on the well-established biological activities of its chemical class. While direct experimental evidence for this compound's efficacy is still emerging, this guide provides a robust framework for its investigation. The detailed protocols for extraction, purification, and bioactivity assessment offer a starting point for researchers to explore the pharmacological properties of this promising natural product. Further studies are warranted to elucidate the specific mechanisms of action of this compound and to validate its potential as a lead compound in drug development.
References
- 1. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. CAS 81970-00-5: 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-g… [cymitquimica.com]
- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranosyl)oxy)-7-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | C33H40O20 | CID 5488716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo effects of clove on pro-inflammatory cytokines production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Sources of the Flavonoid Clovin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The flavonoid Clovin is a sparsely documented compound in scientific literature. While several natural sources have been identified, comprehensive quantitative data and detailed, reproducible experimental protocols for its extraction and analysis are limited. This guide summarizes the currently available information and provides general methodologies that can be adapted for the study of this compound. Further research is required to fully characterize its natural distribution and develop standardized analytical procedures.
Introduction to this compound
This compound (CAS No. 81970-00-5) is a flavonoid belonging to the flavonol glycoside subclass. Its chemical formula is C₃₃H₄₀O₂₀, and its structure is characterized by a quercetin (B1663063) aglycone with a complex glycosidic substitution. Specifically, its IUPAC name is 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one. As a flavonoid, this compound is presumed to possess antioxidant and other biological activities of interest to the pharmaceutical and nutraceutical industries.
Identified Natural Sources of this compound
To date, a limited number of plant species have been reported to contain this compound. These are summarized in Table 1. It is important to note that for most of these sources, the presence of this compound has been reported in qualitative phytochemical screenings, with a notable lack of quantitative analysis.
| Plant Species | Family | Common Name | Reported Plant Part(s) |
| Manihot esculenta Crantz | Euphorbiaceae | Cassava, Yuca | Leaves[1][2][3][4] |
| Coutoubea spicata Aubl. | Gentianaceae | Aerial parts[5] | |
| Melilotus alba Medik. | Fabaceae | White Sweet Clover | Whole plant[6] |
| Viola yedoensis Makino | Violaceae | Whole plant[5] | |
| Aconitum anthora L. | Ranunculaceae | Yellow Monkshood | Whole plant |
Table 1: Reported Natural Sources of the Flavonoid this compound
Quantitative Data on this compound Content
Quantitative data for this compound is exceptionally scarce. The only available data comes from a study on the flavonoid composition of cassava leaves (Manihot esculenta).
| Plant Source | Plant Part | Extraction Method | Analytical Method | Total Flavonoid Content of Extract (mg/100g) | Rutin Content of Extract (mg/100g) | Relative Amount of this compound in Total Flavonoids (%) |
| Manihot esculenta Crantz | Leaves | 50% ethanol (B145695) at 50°C for 4h | HPLC/FTICR-MS | 877.7 | 622 | 0.96[1][2][3][4] |
Table 2: Quantitative Data for this compound in Manihot esculenta Leaf Extract
Note: The absolute concentration of this compound in the extract can be estimated from the provided data, but it is important to recognize that this value is specific to the extraction method used in this particular study.
For Coutoubea spicata, Melilotus alba, Viola yedoensis, and Aconitum anthora, no specific quantitative data for this compound has been found in the reviewed literature.
Experimental Protocols
4.1. General Protocol for Extraction and Quantification of Flavonol Glycosides
This protocol provides a general framework. Optimization of each step is crucial for achieving satisfactory results with a specific plant matrix.
4.1.1. Extraction
-
Sample Preparation: Air-dry or freeze-dry the plant material (e.g., leaves, aerial parts) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Solvent Extraction:
-
Accurately weigh approximately 10 g of the powdered plant material.
-
Perform exhaustive extraction using a Soxhlet apparatus with a suitable solvent. A common starting point for flavonoid glycosides is 80% methanol (B129727) or ethanol.
-
Alternatively, use maceration or ultrasonication-assisted extraction. For maceration, soak the plant material in the solvent (1:10 w/v) for 24-48 hours with occasional shaking. For ultrasonication, sonicate the mixture for 30-60 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
4.1.2. Isolation and Purification (for obtaining pure this compound)
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Column Chromatography:
-
Subject the enriched fraction to column chromatography on silica (B1680970) gel or a polymeric adsorbent resin (e.g., Diaion HP-20).
-
Elute the column with a gradient of solvents, for example, from chloroform to methanol for silica gel, or from water to methanol for a polymeric resin.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v) and visualizing under UV light (254 nm and 365 nm) after spraying with a suitable reagent (e.g., natural product-polyethylene glycol reagent).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water (often with a small amount of acid, e.g., 0.1% formic acid).
-
4.1.3. Quantification by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. A common mobile phase consists of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation of this compound from other components.
-
Standard Preparation: A certified reference standard of this compound is required for accurate quantification. Prepare a stock solution of the standard in methanol and dilute to create a series of calibration standards.
-
Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Inject the standards and samples. Monitor the elution at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectroscopy of the pure compound).
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation to calculate the concentration of this compound in the sample.
Biosynthesis of this compound
A specific biosynthetic pathway for this compound has not been elucidated in the literature. However, as a flavonol glycoside, its biosynthesis is expected to follow the general phenylpropanoid and flavonoid biosynthetic pathways, followed by glycosylation steps.
5.1. General Flavonol Glycoside Biosynthetic Pathway
The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the flavonol aglycone, which is then modified by glycosyltransferases to form the final glycoside.
Caption: General biosynthetic pathway of flavonol glycosides, including the hypothetical final steps for this compound synthesis.
The formation of this compound from the quercetin aglycone would involve a series of glycosylation steps catalyzed by specific UDP-glycosyltransferases (UGTs). The exact sequence of these reactions and the specific UGTs involved in attaching the rhamnose and galactose moieties in the correct linkages to form the unique glycosidic structure of this compound are currently unknown and represent a key area for future research.
Experimental Workflow for Identification and Quantification of this compound
The following diagram illustrates a logical workflow for the investigation of this compound in a plant sample.
Caption: A typical experimental workflow for the phytochemical analysis of this compound from a plant source.
Conclusion and Future Perspectives
This compound is a flavonoid with a limited but identified presence in the plant kingdom. The lack of comprehensive quantitative data and detailed, standardized experimental protocols for its analysis presents a significant challenge for its further study and potential development. Future research should focus on:
-
Quantitative Screening: A systematic, quantitative screening of the known and other potential plant sources to identify high-yielding sources of this compound.
-
Method Development and Validation: The development and validation of robust and reproducible analytical methods (e.g., HPLC, UPLC-MS/MS) for the accurate quantification of this compound in various plant matrices.
-
Protocol Optimization: Detailed optimization of extraction and isolation protocols to maximize the yield and purity of this compound.
-
Biosynthetic Pathway Elucidation: Identification and characterization of the specific glycosyltransferases involved in the biosynthesis of this compound to enable potential biotechnological production approaches.
-
Biological Activity Studies: In-depth investigation of the pharmacological and biological activities of pure this compound to assess its potential for drug development and other applications.
Addressing these research gaps will be crucial for unlocking the full potential of this compound as a valuable natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and free radical scavenging activity of flavonol glycosides from different Aconitum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoid characterization and in vitro antioxidant activity of Aconitum anthora L. (Ranunculaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Convolvine in Plants
Note to the Reader: The request specified the biosynthesis of "Clovin." Comprehensive searches did not yield information on a plant-derived compound with this name. However, the search results provided substantial information on "Convolvine," a tropane (B1204802) alkaloid found in plants of the genus Convolvulus. It is highly probable that "this compound" was a typographical error for "Convolvine." This technical guide therefore details the biosynthetic pathway of Convolvine.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Convolvine is a tropane alkaloid found in various species of the Convolvulus genus, plants used for centuries in traditional medicine.[1][2] Like other tropane alkaloids, such as hyoscyamine (B1674123) and scopolamine, Convolvine possesses pharmacological properties of interest to the pharmaceutical industry.[1] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in native plants or developing heterologous production systems. This guide provides a comprehensive overview of the known and putative biosynthetic pathway of Convolvine, details key enzymes and intermediates, summarizes available quantitative data, and provides detailed experimental protocols for pathway elucidation. The biosynthesis of Convolvine is a complex process involving the convergence of two distinct pathways: the well-characterized formation of its tropine (B42219) backbone from L-ornithine and a putative pathway for the synthesis of its veratric acid moiety, likely originating from the phenylpropanoid pathway.
The Core Biosynthetic Pathway
The formation of Convolvine is not a linear pathway but rather the result of a final esterification step between two separately synthesized precursors: the tropane alcohol, tropine, and veratric acid.[3]
-
Tropine Backbone Biosynthesis: This pathway begins with the amino acid L-ornithine and proceeds through several enzymatic steps to form the characteristic bicyclic tropane ring structure (8-methyl-8-azabicyclo[3.2.1]octane).[4][5] This process primarily occurs in the roots of the plant.[4]
-
Veratric Acid Moiety Biosynthesis (Putative): The synthesis of veratric acid (3,4-dimethoxybenzoic acid) is proposed to proceed via the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[6]
-
Esterification: The final step involves the condensation of tropine and an activated form of veratric acid, catalyzed by a yet-to-be-identified acyltransferase, to form Convolvine.
Detailed Biosynthetic Pathways
Part 1: Biosynthesis of the Tropine Backbone
The synthesis of tropine is a well-studied branch of the tropane alkaloid pathway.
-
Formation of Putrescine: The pathway is initiated by the decarboxylation of the amino acid L-ornithine to yield putrescine, a reaction catalyzed by ornithine decarboxylase (ODC) .[5][7] In some plants, putrescine can also be synthesized from L-arginine via the arginine decarboxylase (ADC) pathway.[7][8] However, feeding assays with enzyme inhibitors suggest that in tropane alkaloid-producing plants, the ODC pathway is the major contributor.[9]
-
N-methylation of Putrescine: Putrescine is then methylated by putrescine N-methyltransferase (PMT) , which uses S-adenosyl-L-methionine (SAM) as the methyl donor to produce N-methylputrescine. This is a key committed step directing the flow of metabolites towards tropane alkaloid biosynthesis.[4]
-
Oxidative Deamination and Cyclization: N-methylputrescine undergoes oxidative deamination by a copper-containing enzyme, N-methylputrescine oxidase (MPO) , to form 4-methylaminobutanal.[4][5] This intermediate is unstable and spontaneously cyclizes via an intramolecular Schiff base formation to yield the N-methyl-Δ¹-pyrrolinium cation.[4]
-
Formation of Tropinone (B130398): The conversion of the N-methyl-Δ¹-pyrrolinium cation to tropinone, the first intermediate with the core tropane ring, is a complex process. It involves the condensation with two malonyl-CoA-derived acetate (B1210297) units.[10] This reaction is catalyzed by an atypical pyrrolidine ketide synthase (PYKS) and a cytochrome P450, tropinone synthase (CYP82M3) .[5][10]
-
Reduction to Tropine: Tropinone stands at a crucial branch point. It can be reduced by two stereospecific reductases. Tropinone reductase I (TR-I) catalyzes the stereospecific reduction of the C3-keto group of tropinone to the 3α-hydroxyl group of tropine, which is the precursor for Convolvine.[4][5] (Tropinone reductase II, TR-II, produces the 3β-epimer, pseudotropine, which leads to other alkaloids).[5]
Part 2: Putative Biosynthesis of Veratric Acid
The biosynthesis of veratric acid (3,4-dimethoxybenzoic acid) in Convolvulus is not fully elucidated but is proposed to occur via the phenylpropanoid pathway, a common route for synthesizing benzoic acids in plants.
-
Formation of Cinnamic Acid: The pathway starts with L-phenylalanine, which is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) .
-
Hydroxylation Steps: Cinnamic acid is sequentially hydroxylated to form p-coumaric acid and then caffeic acid, catalyzed by hydroxylases such as cinnamate 4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H) .
-
Methylation Steps: The hydroxyl groups of caffeic acid are methylated. Caffeate O-methyltransferase (COMT) methylates the 3-hydroxyl group to produce ferulic acid. A subsequent methylation at the 4-position, potentially by another O-methyltransferase, would yield 3,4-dimethoxycinnamic acid.
-
Chain Shortening: The three-carbon side chain of the cinnamic acid derivative is shortened by one carbon to form the benzoic acid structure. This can occur through either a β-oxidative or a non-β-oxidative pathway, ultimately yielding veratric acid.
Part 3: Final Esterification to Convolvine
The final step is the esterification of the tropine alcohol with veratric acid. In plant secondary metabolism, acid moieties are typically activated as Coenzyme A (CoA) thioesters before being transferred to an alcohol. Therefore, it is hypothesized that veratric acid is first converted to veratroyl-CoA, which then serves as the acyl donor in a reaction catalyzed by an uncharacterized acyltransferase to form Convolvine.
Quantitative Data
Quantitative data on the specific enzymes in the Convolvine pathway are limited. However, studies on orthologous enzymes from other tropane alkaloid-producing plants provide valuable insights.
| Enzyme | Plant Source | Substrate | K_m | V_max | k_cat | Optimal pH | Optimal Temp. | Citation |
| Ornithine Decarboxylase (ODC) | Atropa belladonna | L-Ornithine | 0.12 ± 0.02 mM | 1.13 ± 0.05 µmol/min/mg | 1.02 s⁻¹ | 8.0 | 30°C | [9] |
| Ornithine Decarboxylase (ODC) | Various Species | L-Ornithine | N/A | 1.1–3.6 nmol/h/g FW | N/A | N/A | N/A | [11][12] |
| Arginine Decarboxylase (ADC) | Various Species | L-Arginine | N/A | 1–1600 nmol/h/g FW | N/A | N/A | N/A | [11][12] |
| ODCs (AlODC, DsODC, AbODC, HnODC) | Solanaceae | L-Lysine | N/A | <1% of ODC activity | N/A | 7.5 | N/A | [7] |
*Activity measured in crude or semi-crude extracts, expressed per gram fresh weight (FW).
Experimental Protocols
Elucidating the Convolvine biosynthetic pathway requires a combination of biochemical, analytical, and molecular biology techniques.
Protocol 1: Ornithine Decarboxylase (ODC) Activity Assay
This protocol measures ODC activity by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.[8][13]
Methodology:
-
Protein Extraction:
-
Homogenize 100-200 mg of fresh plant root tissue in 1 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM pyridoxal-5'-phosphate (PLP), 1 mM EDTA).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (crude enzyme extract) and determine the protein concentration using a Bradford assay.
-
-
Enzyme Reaction:
-
Prepare reaction vials (e.g., 20 mL scintillation vials) with a small center well insert containing a piece of filter paper.
-
To the vial, add 50-100 µL of crude enzyme extract to the reaction buffer (final volume 500 µL) containing Tris-HCl (pH 8.0), DTT, and PLP.
-
Initiate the reaction by adding L-[1-¹⁴C]-ornithine (specific activity ~50 mCi/mmol) to a final concentration of 0.5-1.0 mM.
-
Immediately seal the vial with a rubber septum.
-
Incubate at 30°C for 60 minutes in a shaking water bath.
-
-
Stopping and Trapping:
-
Inject 200 µL of a trapping agent (e.g., hyamine hydroxide (B78521) or 2 M NaOH) onto the filter paper in the center well.
-
Inject 500 µL of 10% (w/v) trichloroacetic acid (TCA) into the main reaction mixture to stop the reaction and facilitate the release of dissolved ¹⁴CO₂.
-
Incubate for an additional 60 minutes to ensure complete trapping of the ¹⁴CO₂.
-
-
Quantification:
-
Carefully remove the center well and place it into a new scintillation vial containing 5 mL of scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate enzyme activity based on the specific activity of the labeled substrate and the amount of protein used.
-
Protocol 2: Extraction and HPLC Analysis of Convolvine
This protocol describes a general method for the extraction and quantification of tropane alkaloids from plant material using High-Performance Liquid Chromatography (HPLC).[4][14][15]
Methodology:
-
Sample Preparation and Extraction:
-
Lyophilize (freeze-dry) fresh plant material (e.g., roots, leaves) and grind to a fine powder.
-
Weigh 50-100 mg of dried powder into a microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).
-
Vortex vigorously for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-UV/MS Conditions:
-
Instrument: HPLC system coupled with a UV or Mass Spectrometry (MS) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used for separating multiple alkaloids.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program: Start with 5-10% B, ramp to 95% B over 20-30 minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 5-10 µL.
-
Detection:
-
UV: Monitor at ~204 nm for the tropane ester linkage.[14]
-
MS (ESI+): Use Selected Ion Monitoring (SIM) for the [M+H]⁺ of Convolvine or Multiple Reaction Monitoring (MRM) for higher specificity if a standard is available.
-
-
-
Quantification:
-
Prepare a calibration curve using an authentic standard of Convolvine at several concentrations.
-
Integrate the peak area corresponding to Convolvine in the sample chromatogram.
-
Calculate the concentration in the sample by comparing its peak area to the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The regulatory effect of veratric acid on NO production in LPS-stimulated RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Arginine and Ornithine Decarboxylase Activities in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineering Tropane Alkaloid Production Based on Metabolic Characterization of Ornithine Decarboxylase in Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying ornithine and arginine decarboxylases in some plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assaying Ornithine and Arginine Decarboxylases in Some Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Clozapine: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clozapine (B1669256) stands as a unique antipsychotic agent, often demonstrating superior efficacy in treatment-resistant schizophrenia. Its complex pharmacological profile, distinct from typical neuroleptics, has been a subject of extensive research. This document provides a comprehensive overview of the current understanding of Clozapine's mechanism of action, focusing on its multi-receptor interactions and the resultant downstream signaling cascades. We present a synthesis of key quantitative data, detailed hypothetical experimental protocols for investigating its effects, and visual representations of the core signaling pathways implicated in its therapeutic effects.
Introduction
Clozapine is an atypical antipsychotic medication that exhibits efficacy in patients with schizophrenia who do not respond to other antipsychotic drugs.[1][2] Unlike typical antipsychotics that primarily act as dopamine (B1211576) D2 receptor antagonists, clozapine's therapeutic advantage is attributed to its complex and broad interaction with a multitude of neurotransmitter receptors.[1][2] This guide delves into the intricate molecular mechanisms that are thought to underpin its unique clinical profile.
Multi-Receptor Binding Profile
Clozapine's mechanism of action is not attributed to a single receptor but rather to its unique affinity for a wide range of receptors.[1] It possesses a high affinity for several serotonin (B10506) (5-HT), dopamine, muscarinic, and adrenergic receptors, while exhibiting a comparatively weak affinity for the dopamine D2 receptor, which is the primary target of typical antipsychotics.[1] This multi-receptorial action is believed to contribute to its broad spectrum of effects, including its antipsychotic properties and a lower propensity to cause extrapyramidal side effects.
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of clozapine for various key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Binding Affinity (Ki, nM) | Reference |
| Serotonin (5-HT)2A | < 10 | [1] |
| Serotonin (5-HT)2C | < 10 | [1] |
| Serotonin (5-HT)6 | < 10 | [1] |
| Serotonin (5-HT)7 | < 10 | [1] |
| Dopamine D4 | < 10 | [1] |
| Muscarinic M1 | < 10 | [1] |
| Alpha 1-Adrenergic | < 10 | [1] |
| Dopamine D2 | Weak Affinity | [1] |
| Muscarinic M4 | Partial Agonist | [2] |
Key Signaling Pathways in Clozapine's Mechanism of Action
Several signaling pathways are modulated by clozapine's interaction with its target receptors. The most prominent and well-researched pathways are detailed below.
Serotonin 5-HT2A and Dopamine D2 Receptor Antagonism
A leading hypothesis for clozapine's atypical antipsychotic action is its potent antagonism of the serotonin 5-HT2A receptor, coupled with its weak antagonism of the dopamine D2 receptor.[1] This dual action is thought to be crucial for its efficacy and reduced motor side effects.
Caption: 5-HT2A and D2 Receptor Interaction.
Muscarinic Acetylcholine (B1216132) Receptor Agonism
Recent evidence suggests that clozapine's unique therapeutic effects may be attributed to its partial agonism at muscarinic acetylcholine receptors, particularly the M4 subtype.[2] This is a departure from earlier theories that focused solely on its antagonistic properties. Agonism at M4 receptors is believed to contribute to its antipsychotic effects.[2]
Caption: Muscarinic M4 Receptor Agonism.
Experimental Protocols
The following are hypothetical, yet detailed, experimental protocols designed to investigate the key mechanistic aspects of clozapine.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of clozapine and its analogs for a panel of neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for dopamine receptors, cortex for serotonin receptors) in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Radioligand Binding: Incubate the prepared cell membranes with a specific radioligand for the receptor of interest (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) and varying concentrations of clozapine.
-
Separation and Detection: Separate the bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of clozapine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Caption: Receptor Binding Assay Workflow.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of clozapine on extracellular levels of dopamine and serotonin in specific brain regions of freely moving animals.
Methodology:
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).
-
Perfusion and Sampling: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect dialysate samples at regular intervals before and after systemic administration of clozapine.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline pre-drug levels and compare the effects of clozapine across different doses and brain regions.
Conclusion
The mechanism of action of clozapine is multifaceted, involving a complex interplay of interactions with multiple neurotransmitter receptor systems. Its unique profile of potent 5-HT2A antagonism, weak D2 antagonism, and partial M4 agonism likely underlies its superior efficacy in treatment-resistant schizophrenia. Further research into these intricate signaling pathways will be crucial for the development of novel antipsychotics with improved efficacy and tolerability.
References
Core Tenets of Clozapine's Therapeutic Action
It appears there may be a misunderstanding in the query, as "Clovin" does not correspond to a known therapeutic agent in widespread scientific literature. The search results predominantly point towards "Clozapine," a well-established atypical antipsychotic medication, and "Clovis Oncology," a biopharmaceutical company. Given the context of the request for a technical guide on therapeutic targets, this document will proceed under the assumption that the intended topic is Clozapine (B1669256) .
This guide provides a comprehensive overview of the potential therapeutic targets of Clozapine, designed for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia.[1][2][3][4] Its clinical efficacy is attributed to its complex and multifaceted pharmacological profile, involving interactions with a wide range of neurotransmitter receptors.[1][2] Unlike typical antipsychotics, Clozapine exhibits a lower affinity for dopamine (B1211576) D2 receptors and a higher affinity for various other receptors, which is believed to contribute to its unique therapeutic effects and reduced extrapyramidal side effects.[1][2]
Quantitative Analysis of Receptor Binding Affinities
The therapeutic and side-effect profile of Clozapine is directly related to its binding affinity for various receptors. The following table summarizes key quantitative data (Ki and IC50 values) from in vitro studies, providing a comparative view of Clozapine's potency at its primary targets. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.
| Target Receptor | Ligand | Ki (nM) | IC50 (nM) | Species | Assay Type | Reference |
| Serotonin 5-HT2A | Clozapine | < 10 | - | Human | Radioligand Binding Assay | [1] |
| Dopamine D4 | Clozapine | < 10 | - | Human | Radioligand Binding Assay | [1] |
| Muscarinic M1 | Clozapine | < 10 | - | Human | Radioligand Binding Assay | [1] |
| Alpha-1 Adrenergic | Clozapine | < 10 | - | Human | Radioligand Binding Assay | [1] |
| Serotonin 5-HT2C | Clozapine | < 10 | - | Human | Radioligand Binding Assay | [1] |
| Serotonin 5-HT6 | Clozapine | < 10 | - | Human | Radioligand Binding Assay | [1] |
| Serotonin 5-HT7 | Clozapine | < 10 | - | Human | Radioligand Binding Assay | [1] |
| Dopamine D2 | Clozapine | Weak Affinity | - | Human | Radioligand Binding Assay | [1] |
Signaling Pathways Modulated by Clozapine
Clozapine's interaction with its multiple targets leads to the modulation of several intracellular signaling pathways. A key aspect of its mechanism is the partial agonism at muscarinic M4 receptors, which is a departure from the action of many other antipsychotics.[2] The diagrams below illustrate the primary signaling cascades affected by Clozapine.
Experimental Protocols for Target Validation
The identification and validation of Clozapine's therapeutic targets involve a range of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Clozapine for a specific receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times with a fresh buffer to remove endogenous ligands.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Reaction:
-
In a multi-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) to the membrane preparation.
-
Add increasing concentrations of unlabeled Clozapine to compete with the radioligand for binding to the receptor.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with a cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of Clozapine.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In-Cell Western Assay for IC50 Determination
Objective: To quantify the inhibitory effect of Clozapine on a specific cellular process (e.g., receptor-mediated signaling) and determine its IC50.[5]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Clozapine for a specified duration.
-
Stimulate the cells with an agonist for the target receptor to induce a measurable response (e.g., phosphorylation of a downstream signaling protein).
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with a solution of 4% formaldehyde (B43269) in PBS to preserve cellular structures and protein modifications.
-
Permeabilize the cell membranes with a mild detergent (e.g., Triton X-100) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).
-
Incubate the cells with a primary antibody specific for the target protein (e.g., a phospho-specific antibody).
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
A second primary and secondary antibody pair with a different fluorophore can be used for normalization (e.g., targeting a housekeeping protein).
-
-
Imaging and Quantification:
-
Image the plate using a fluorescent plate reader or a high-content imaging system.
-
Quantify the fluorescence intensity in each well.
-
-
Data Analysis:
-
Normalize the signal of the target protein to the signal of the housekeeping protein.
-
Plot the normalized fluorescence intensity as a function of the log concentration of Clozapine.
-
Fit the data to a dose-response curve to determine the IC50 value.[5]
-
Experimental Workflow for Target Identification and Validation
The process of identifying and validating therapeutic targets for a drug like Clozapine is a systematic endeavor. The following diagram outlines a typical workflow.
Conclusion
Clozapine's therapeutic efficacy stems from its complex interactions with multiple neurotransmitter systems. Its unique receptor binding profile, particularly its high affinity for a range of serotonin, muscarinic, and adrenergic receptors, and lower affinity for D2 receptors, distinguishes it from typical antipsychotics.[1][2] The partial agonism at M4 receptors represents a key area of ongoing research for the development of novel antipsychotics.[2] The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of Clozapine's mechanisms of action and the identification of new therapeutic targets for neuropsychiatric disorders. Further research into the downstream signaling cascades and the interplay between different receptor systems will be crucial for a more complete understanding of Clozapine's therapeutic effects and for the rational design of next-generation therapeutics.
References
- 1. An overview of the mechanism of action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. The mechanism of action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azurebiosystems.com [azurebiosystems.com]
The Phytochemistry of Clovin: A Technical Guide to its Discovery, Properties, and Putative Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clovin (B1598797), a flavonoid glycoside first identified in Melilotus alba (white sweet clover), represents a class of natural products with potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound in phytochemistry, detailing its chemical properties and the experimental methodologies relevant to its study. While specific quantitative data and mechanistic pathways for this compound are not extensively documented in publicly available literature, this paper synthesizes known information and presents representative data and protocols for analogous flavonoid glycosides. This guide also visualizes key experimental workflows and relevant signaling pathways, namely NF-κB and MAPK, which are commonly modulated by flavonoids and are implicated in inflammatory processes.
Introduction: The Discovery and History of this compound
The discovery of this compound is rooted in the phytochemical investigation of Melilotus alba, a plant known for its rich composition of phenolic compounds. The seminal work in this area was conducted by Nicollier and Thompson in 1982, who first isolated and identified this compound as a new flavonoid from this plant species[1][2][3][4]. Flavonoids, a diverse group of plant secondary metabolites, have long been of interest to researchers due to their wide range of biological activities, including antioxidant and anti-inflammatory properties.
This compound is classified as a flavonoid glycoside. Its structure consists of a flavonoid aglycone backbone to which sugar moieties are attached. The presence of these sugar groups significantly influences the solubility and bioavailability of the flavonoid.
Chemical Structure and Properties
-
IUPAC Name: 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
-
Molecular Formula: C₃₃H₄₀O₂₀
-
Molecular Weight: 756.7 g/mol
-
CAS Number: 81970-00-5
Quantitative Data
Specific quantitative data for this compound's biological and physical properties are scarce in the available literature. The following tables summarize representative data for flavonoid content in Melilotus species, and the biological activities of similar flavonoid glycosides.
Table 1: Flavonoid and Phenolic Content in Melilotus Species
| Plant Species | Plant Part | Total Flavonoids (mg/g dry weight) | Total Phenolics (mg/g dry weight) | Reference |
| Melilotus alba | Aerial Parts | 8.0 - 11.9 | 27.0 - 35.4 | [5] |
| Melilotus officinalis | Aerial Parts | 7.5 - 9.8 | 21.0 - 24.4 | [5] |
| Melilotus officinalis | Flowers | Not specified | 30.92 (fresh), 24.91 (dried) | [6] |
| Melilotus alba | Flowers | Not specified | 47.24 (fresh), 35.20 (dried) | [6] |
| Melilotus officinalis | Leaves | Lower than flowers | Not specified | [7] |
| Melilotus alba | Leaves | Higher than M. officinalis | Not specified | [7] |
Table 2: Representative Biological Activities of Flavonoid Glycosides
| Compound/Extract | Assay | IC₅₀ Value | Reference |
| Melilotus officinalis extract | α-Amylase Inhibition | 1.30 ± 0.06 µg/mL | [8][9] |
| Melilotus officinalis extract | α-Glucosidase Inhibition | 92.18 ± 1.92 µg/mL | [8][9] |
| Melilotus officinalis extract | Hyaluronidase Inhibition | 11.8 ± 0.1 µg/mL | [8][9] |
| Quercetin (B1663063) 7-O-(6-Trans-Caffeoyl)-β-Glucopyranosyl-(1→3)-α-Rhamnopyranoside-3-O-β-Glucopyranoside | DPPH Radical Scavenging | 1.94 µM | [10] |
| Flavonoid Glycoside from Aconitum napellus | DPPH Radical Scavenging | 1.9 µM | [10] |
| Ethanolic extract of Vernonia amygdalina | DPPH Radical Scavenging | 94.83 µg/ml | [11] |
| Methanolic extract of Vernonia amygdalina | DPPH Radical Scavenging | 94.92 µg/ml | [11] |
| Aqueous extract of Vernonia amygdalina | DPPH Radical Scavenging | 111.4 µg/ml | [11] |
Experimental Protocols
Representative Protocol for Isolation of Flavonoids from Melilotus alba
This protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for flavonoids from plant material.
-
Plant Material Collection and Preparation:
-
Collect fresh aerial parts of Melilotus alba.
-
Air-dry the plant material in the shade at room temperature for 7-10 days.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material (100 g) with 80% methanol (B129727) (1 L) at room temperature for 48 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
-
Collect each fraction and evaporate the solvent to dryness. The flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate or n-butanol fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol, starting with a low polarity and gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 366 nm) after spraying with a detecting reagent (e.g., natural product-polyethylene glycol reagent).
-
Pool fractions containing similar compounds.
-
Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to isolate pure this compound.
-
Protocol for In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound, dissolved in DMSO and diluted in media) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
-
Nitrite (B80452) Quantification (Griess Assay):
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.
-
Protocol for In Vitro Antioxidant Assay (DPPH Radical Scavenging)
This protocol outlines a standard method for determining the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compound in methanol.
-
-
Assay Procedure:
-
Add 1 mL of the DPPH solution to 1 mL of each concentration of the test compound.
-
Shake the mixture and allow it to stand at room temperature in the dark for 30 minutes.
-
Measure the absorbance at 517 nm against a blank (methanol).
-
Ascorbic acid or quercetin can be used as a positive control.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Mandatory Visualizations
Experimental Workflows
Caption: General workflow for the extraction, isolation, and analysis of this compound.
Signaling Pathways
While the direct molecular targets of this compound are not yet elucidated, flavonoids are well-known modulators of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit this pathway at various points.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular responses to a variety of external stimuli, including stress and inflammation. Flavonoids can modulate the phosphorylation and activation of different kinases within this pathway.
Caption: Putative modulation of the MAPK signaling pathway by this compound.
Conclusion
This compound, a flavonoid glycoside from Melilotus alba, remains a compound of interest in phytochemistry. While its discovery dates back several decades, a comprehensive characterization of its biological activities and mechanism of action is still lacking in the public domain. This technical guide has provided a foundational understanding of this compound, including its history, chemical properties, and representative experimental protocols for its study. The presented workflows and signaling pathway diagrams offer a logical framework for future research into this and other related flavonoid glycosides. Further investigation is warranted to fully elucidate the therapeutic potential of this compound, particularly in the context of its putative anti-inflammatory and antioxidant properties. Such research would necessitate the isolation of sufficient quantities of pure this compound to perform detailed spectroscopic analysis and a broad range of biological assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Structural Features of Hydrocinnamic Acid Related to Its Allelopathic Activity against the Parasitic Weed Cuscuta campestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Evaluation of Antidiabetic and Anti-Inflammatory Activities of Polyphenolic-Rich Extracts from Anchusa officinalis and Melilotus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Flavonol Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonol glycosides, a major class of flavonoids, are ubiquitously found in a wide array of fruits, vegetables, and medicinal plants. These polyphenolic compounds are characterized by a flavonol aglycone backbone (such as quercetin (B1663063), kaempferol (B1673270), or myricetin) attached to one or more sugar moieties. The nature and position of these sugar groups significantly influence their bioavailability, metabolism, and ultimately, their biological activity. Emerging research has highlighted the therapeutic potential of flavonol glycosides in various pathological conditions, attributing to their potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides an in-depth exploration of the biological activities of flavonol glycosides, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While the specific flavonol glycoside "Clovin" is not extensively characterized in publicly available literature, this guide will focus on well-studied and representative flavonol glycosides to provide a comprehensive overview of the core biological functions of this class of compounds.
Core Biological Activities of Flavonol Glycosides
Flavonol glycosides exert a wide spectrum of biological effects, primarily stemming from their ability to modulate cellular redox status and interact with key signaling proteins. The glycosylation pattern of the flavonol aglycone plays a crucial role in determining the potency of these effects.
Antioxidant Activity
Flavonol glycosides are renowned for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The antioxidant capacity is influenced by the number and arrangement of hydroxyl groups on the flavonoid backbone, as well as the nature of the glycosidic substitution. Generally, the aglycone form exhibits higher antioxidant activity than its glycoside counterpart.[1]
Table 1: Antioxidant Activity of Selected Flavonol Glycosides
| Compound | Assay | Result | Source |
| Quercetin 3-O-glucuronide | Trolox Equivalent Antioxidant Capacity (TEAC) | Good antioxidant, but less effective than quercetin aglycone | Green Beans[2][3] |
| Kaempferol 3-O-glucuronide | Trolox Equivalent Antioxidant Capacity (TEAC) | Lower TEAC value compared to quercetin glucuronide | Green Beans[2][3] |
| Quercetin 3-O-rutinoside | Inhibition of lipid peroxidation | Potent inhibitor | Green Beans[2][3] |
| Kaempferol 3-O-rutinoside | Inhibition of lipid peroxidation | Less potent inhibitor | Green Beans[2][3] |
| Quercetin monoglycosides | Trolox Equivalent Antioxidant Capacity (TEAC) | Approx. half as effective as quercetin aglycone | Tea[4] |
| Kaempferol glycosides | Trolox Equivalent Antioxidant Capacity (TEAC) | 32-39% less effective than kaempferol aglycone | Tea[4] |
| Myricetin-3-O-galactopyranoside | DPPH radical scavenging assay | EC50 value lower than L-Ascorbic acid (higher activity) | Plant Extract[5] |
| Quercetin-3-O-galactopyranoside | DPPH radical scavenging assay | Higher EC50 value than L-Ascorbic acid (lower activity) | Plant Extract[5] |
| Flavonol Aglycone (FLA) Fraction | ABTS radical scavenging assay | 1637.06 ± 16.67 mg VCE/g DW | Green Tea[6] |
| Flavonol Glycoside (FLG) Fraction | ABTS radical scavenging assay | Lower than FLA fraction | Green Tea[6] |
| Flavonol Aglycone (FLA) Fraction | DPPH radical scavenging assay | 1335.27 ± 36.35 mg VCE/g DW | Green Tea[6] |
| Flavonol Glycoside (FLG) Fraction | DPPH radical scavenging assay | Lower than FLA fraction | Green Tea[6] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Flavonol glycosides have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and down-regulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A primary mechanism for these effects is the inhibition of the NF-κB signaling pathway. It is important to note that the aglycones of these glycosides often exhibit more potent anti-inflammatory activity.[7]
Anticancer Activity
The anticancer properties of flavonol glycosides are a subject of intense research. These compounds can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that supply tumors). The mechanisms underlying these effects are multifaceted and involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways.[1][8] For instance, fractions rich in flavonol glycosides and aglycones from green tea have been shown to decrease the viability of colon and breast cancer cells.[1][6] Furthermore, these fractions exhibited synergistic anticancer effects when combined with the chemotherapy drug paclitaxel (B517696) in a colon adenoma cell line.[1][6]
Table 2: Anticancer Activity of Flavonol Glycoside and Aglycone Fractions from Green Tea
| Cell Line | Treatment (100 µg/mL) | Effect on Cell Viability | Synergistic Effect with Paclitaxel (10 nM) | Source |
| DLD-1 (Colon Adenoma) | Flavonol Glycoside (FLG) | Significant decrease | Synergistic inhibition | [1][6] |
| DLD-1 (Colon Adenoma) | Flavonol Aglycone (FLA) | Significant decrease | Synergistic inhibition | [1][6] |
| E0771 (Breast Cancer) | Flavonol Glycoside (FLG) | Decrease | No significant synergistic effect | [1][6] |
| E0771 (Breast Cancer) | Flavonol Aglycone (FLA) | Decrease | No significant synergistic effect | [1][6] |
Antimicrobial Activity
Several flavonol glycosides have been reported to possess broad-spectrum antimicrobial activity against various bacteria and fungi.[9][10] The mechanisms of action can include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.
Table 3: Antimicrobial Activity of Flavonol Glycosides from Graptophyllum glandulosum
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Source |
| Chrysoeriol-7-O-β-D-xyloside | Staphylococcus aureus | 4 | [11] |
| Chrysoeriol-7-O-β-D-xyloside | Vibrio cholerae SG24 | 16 | [11] |
| Luteolin-7-O-β-D-apiofuranosyl-(1 → 2)-β-D-xylopyranoside | Staphylococcus aureus | 4 | [11] |
| Luteolin-7-O-β-D-apiofuranosyl-(1 → 2)-β-D-xylopyranoside | Vibrio cholerae NB2 | 8 | [11] |
| Chrysoeriol-7-O-α-L-rhamnopyranosyl-(1 → 6)-β-D-(4"-hydrogeno sulfate) glucopyranoside | Cryptococcus neoformans | 4 | [11] |
| Chrysoeriol-7-O-α-L-rhamnopyranosyl-(1 → 6)-β-D-(4"-hydrogeno sulfate) glucopyranoside | Staphylococcus aureus | 4 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activities of flavonol glycosides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the flavonol glycoside in methanol at various concentrations.
-
Reaction: Add a specific volume of the sample solution to a specific volume of the DPPH solution. A common ratio is 1:1 (v/v).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains methanol instead of the sample solution. The results are often expressed as the EC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] Cell Viability Assay
This colorimetric assay is used to determine the number of viable cells in culture by measuring their metabolic activity. It is frequently employed to assess the cytotoxic or anti-proliferative effects of compounds.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the flavonol glycoside for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-4 hours.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells) after subtracting the background absorbance. % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
NF-κB Reporter Assay
This assay is used to measure the activity of the NF-κB transcription factor, a key regulator of the inflammatory response.
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. When NF-κB is activated (e.g., by an inflammatory stimulus like lipopolysaccharide - LPS), it binds to the response element and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the NF-κB activity.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., RAW 264.7 macrophages) with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Pre-treat the transfected cells with the flavonol glycoside for a specific time.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., LPS) to induce an inflammatory response.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as the fold change in NF-κB activity relative to the stimulated control.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Flavonol Glycosides
Flavonol glycosides exert their biological effects by interfering with several key intracellular signaling cascades. Understanding these interactions is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Flavonol glycosides have been shown to modulate this pathway, often leading to the inhibition of cancer cell growth.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. researchgate.net [researchgate.net]
Clovin: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clovin, a naturally occurring flavonol glycoside, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. Due to the limited publicly available quantitative data, this document also outlines standardized experimental protocols for determining these crucial physicochemical properties. Furthermore, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action for flavonoid glycosides like this compound, providing a framework for further investigation.
Solubility Profile
Quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from suppliers provide valuable insights into its solubility characteristics.
Table 1: Qualitative and Inferred Solubility of this compound
| Solvent | Solubility Classification | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing high-concentration stock solutions.[1] |
| Chloroform | Soluble | Indicated as a suitable solvent.[2] |
| Dichloromethane | Soluble | Indicated as a suitable solvent.[2] |
| Ethyl Acetate | Soluble | Indicated as a suitable solvent.[2] |
| Acetone | Soluble | Indicated as a suitable solvent.[2] |
| Water | Sparingly Soluble (inferred) | As a glycoside, this compound is expected to have higher aqueous solubility than its aglycone, but the large overall structure likely limits high solubility in water alone. The use of co-solvents for in vivo formulations suggests poor aqueous solubility.[3] |
| Ethanol/Water Mixtures | Potentially Soluble | Mixtures of alcohol and water are often effective in dissolving flavonoid glycosides.[4] |
Note on Stock Solutions: For experimental purposes, this compound is often prepared in DMSO at concentrations ranging from 1 mM to 100 mM.[2] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[2]
Stability Profile
Table 2: General Factors Influencing Flavonoid Glycoside Stability
| Factor | Influence on Stability | Recommendations for Storage |
| Temperature | Higher temperatures accelerate degradation. | Store powder at -20°C for long-term stability (up to 3 years suggested). In solvent, store at -80°C (up to 1 year suggested).[3] |
| Light | Exposure to light, particularly UV, can lead to degradation. | Protect from light by using amber vials or storing in the dark. |
| pH | Stability can be pH-dependent. Degradation can occur at alkaline pH. | Maintain a neutral or slightly acidic pH for aqueous solutions. |
| Humidity | High humidity can promote hydrolysis of the glycosidic bond. | Store in a desiccated environment. |
| Oxidation | The phenolic hydroxyl groups are susceptible to oxidation. | Store under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of a compound like this compound.
Protocol for Determining Equilibrium Solubility
This protocol is based on the shake-flask method, a standard technique for solubility determination.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material at the bottom of the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve of this compound in the same solvent must be prepared for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor.
Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Protocol for Stability Testing
This protocol outlines a general approach for assessing the stability of this compound in solution under various conditions.
Objective: To evaluate the chemical stability of this compound in a specific solvent under defined storage conditions (e.g., temperature, light).
Materials:
-
A stock solution of this compound of known concentration
-
The desired solvent for the stability study
-
Vials (clear and amber)
-
Temperature-controlled chambers/incubators
-
HPLC system with a stability-indicating method
Procedure:
-
Preparation of Stability Samples: Prepare a solution of this compound in the chosen solvent at a relevant concentration. Aliquot the solution into multiple clear and amber vials.
-
Storage Conditions: Store the vials under different conditions. For example:
-
Time Points: At specified time intervals (e.g., 0, 1, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), retrieve vials from each storage condition.[6]
-
Sample Analysis: Analyze the samples using a validated, stability-indicating HPLC method that can separate this compound from its potential degradation products.
-
Data Evaluation: Calculate the percentage of the initial this compound concentration remaining at each time point. A common threshold for stability is retaining at least 90% of the initial concentration.
-
Visual Inspection: At each time point, visually inspect the solutions for any changes in color, clarity, or for the formation of precipitates.
Logical Flow for a Stability Study
Caption: Logical workflow for conducting a stability study of this compound.
Potential Signaling Pathway
The precise signaling pathways modulated by this compound have not been elucidated. However, many flavonoid glycosides exhibit anti-inflammatory and antioxidant effects. A plausible mechanism could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates a hypothetical mechanism of action.
Hypothetical Anti-inflammatory Signaling Pathway of this compound
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
While specific quantitative solubility and stability data for this compound are limited, this guide provides a framework for researchers based on available qualitative information and general principles for flavonoid glycosides. The detailed experimental protocols offer a starting point for generating robust data to support drug development efforts. Further research is warranted to fully characterize the physicochemical properties of this compound and to elucidate its precise mechanisms of action.
References
- 1. aobious.com [aobious.com]
- 2. This compound | CAS:81970-00-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.nutrasource.ca [blog.nutrasource.ca]
Methodological & Application
Application Notes and Protocols for the Isolation of Clovin from Viola yedoensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viola yedoensis, a member of the Violaceae family, is a traditional medicinal herb with a rich history of use in Eastern medicine for treating inflammatory conditions.[1][2][3] Phytochemical analyses have revealed a diverse array of bioactive compounds within this plant, including flavonoids, coumarins, terpenoids, and phenolic acids.[1][2] Among these, flavonoids are considered primary bioactive constituents due to their high concentration and significant pharmacological activities, such as anti-inflammatory, antioxidant, and antiviral effects.[1][4]
Clovin, a flavonol glycoside, is one of the chemical constituents identified in Viola yedoensis. This document provides a detailed, representative protocol for the isolation and purification of this compound from Viola yedoensis. While a specific, standardized protocol for this compound isolation from this plant is not widely published, the following methodology is based on established principles of natural product chemistry and general extraction procedures for flavonoids from plant materials.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its successful isolation and characterization.
| Property | Value | Reference |
| CAS Number | 81970-00-5 | [5][6] |
| Molecular Formula | C33H40O20 | [5][7] |
| Molecular Weight | 756.66 g/mol | [5][7] |
| Appearance | Powder | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [5] |
| Storage | Desiccate at -20°C | [5] |
Experimental Protocol: Isolation and Purification of this compound
This protocol outlines a multi-step process for the extraction, fractionation, and purification of this compound from the dried whole plant of Viola yedoensis.
1. Plant Material and Reagents
-
Dried whole plant of Viola yedoensis
-
Ethanol (B145695) (95%, analytical grade)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
n-Butanol (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Water (deionized or distilled)
-
Macroporous adsorbent resin (e.g., Diaion HP-20)
-
Silica (B1680970) gel for column chromatography (200-300 mesh)
-
Sephadex LH-20
-
Reference standard of this compound (>98% purity)
2. Extraction
-
Grinding: Grind the dried whole plant of Viola yedoensis into a coarse powder (approximately 40-60 mesh).
-
Maceration/Soxhlet Extraction:
-
Maceration: Soak the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring. Filter the extract and repeat the process two more times with fresh solvent.
-
Soxhlet Extraction: Alternatively, for a more exhaustive extraction, subject the powdered plant material to Soxhlet extraction with 95% ethanol for 24-48 hours.
-
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
3. Fractionation
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in deionized water (1:10 w/v).
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity:
-
n-Hexane (to remove non-polar compounds like lipids and chlorophylls).
-
Ethyl acetate.
-
n-Butanol.
-
-
Collect each fraction separately and concentrate them to dryness under reduced pressure. Based on the polarity of flavonol glycosides, the ethyl acetate and n-butanol fractions are expected to be enriched with this compound.
-
4. Purification
-
Macroporous Resin Column Chromatography:
-
Dissolve the dried ethyl acetate and n-butanol fractions in a minimal amount of the appropriate solvent and load them onto a pre-conditioned macroporous adsorbent resin column.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, 95% ethanol).
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:methanol:water) and a suitable visualization agent (e.g., UV light, anisaldehyde-sulfuric acid reagent).
-
-
Silica Gel Column Chromatography:
-
Combine the fractions showing the presence of the target compound (based on TLC comparison with a this compound standard).
-
Subject the combined fractions to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol or ethyl acetate-methanol solvent system.
-
Collect fractions and monitor by TLC.
-
-
Size Exclusion Chromatography (Sephadex LH-20):
-
For final purification, dissolve the enriched fractions from the silica gel column in methanol and apply to a Sephadex LH-20 column.
-
Elute with methanol. This step helps to remove remaining small molecule impurities.
-
Monitor the fractions by TLC or HPLC.
-
5. Identification and Quantification
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the purified fractions using a reversed-phase HPLC system (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of methanol/acetonitrile and water, often with a small amount of acid like formic or acetic acid).
-
Detection can be performed using a Diode Array Detector (DAD) or a UV detector at the maximum absorbance wavelength of flavonoids (typically around 254 nm and 365 nm).
-
Compare the retention time and UV spectrum of the isolated compound with a pure this compound standard for identification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For unambiguous structure elucidation of the isolated compound, perform 1H-NMR and 13C-NMR spectroscopy and compare the spectral data with published values for this compound.
-
Experimental Workflow
Caption: Workflow for the isolation of this compound from Viola yedoensis.
Potential Signaling Pathway Modulation
While direct studies on the signaling pathways modulated by isolated this compound are limited, extracts from Viola yedoensis have been shown to exhibit significant anti-inflammatory effects.[1][3] These effects are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11] It is plausible that this compound, as a constituent of this extract, contributes to these anti-inflammatory properties.
Caption: Potential anti-inflammatory signaling pathway inhibited by V. yedoensis.
Conclusion
The protocol described provides a comprehensive framework for the isolation and purification of this compound from Viola yedoensis. This methodology, rooted in standard phytochemical techniques, offers a solid foundation for researchers to obtain this bioactive flavonoid for further pharmacological investigation and drug development endeavors. The successful isolation of this compound will enable more specific studies into its mechanism of action and its potential therapeutic applications, particularly in the context of inflammation-related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review of the Phytochemistry and Therapeutic Efficacy of Viola yedoensis Makino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of Viola yedoensis and the application of cell extraction methods for investigating bioactive constituents in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:81970-00-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | 81970-00-5 [chemicalbook.com]
- 7. 3-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranosyl)oxy)-7-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | C33H40O20 | CID 5488716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Clofarabine and Fludarabine in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS quantification of salvinorin A from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Clovin using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Introduction
Clovin is a flavonoid glycoside found in plants such as Melilotus alba and Coutoubea spicata.[1][2][3] As a member of the flavonoid family, it exhibits potential anti-inflammatory and other biological activities.[4] Accurate and precise quantification of this compound is crucial for quality control of herbal extracts, pharmacokinetic studies, and phytochemical research. This application note presents a detailed protocol for the determination of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established principles for the analysis of flavonoid glycosides and provides a robust framework for the quantification of this compound in various sample matrices.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Reagents: Formic acid (analytical grade).
-
This compound Standard: A certified reference standard of this compound with a purity of ≥98%.
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-20 min: 15-40% B20-25 min: 40-80% B25-30 min: 80% B30-31 min: 80-15% B31-35 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (or determined by UV scan of this compound standard) |
4. Sample Preparation (General Procedure for Plant Extract)
-
Extraction: Accurately weigh a known amount of the powdered plant material. Extract with methanol using sonication for 30 minutes or maceration for 24 hours.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Dilution: Dilute the filtrate with methanol to an expected concentration within the calibration curve range.
-
Final Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area and retention time for replicate injections < 2.0% |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | Intraday and Interday precision < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
Data Presentation
The quantitative data for method validation should be summarized in clear and concise tables. An example of a table for linearity is provided below.
Table 1: Linearity of this compound Standard
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major steps in the HPLC analysis of this compound.
Logical Relationship of Method Validation Parameters
Caption: Key parameters evaluated during the validation of the analytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:81970-00-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. 3-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranosyl)oxy)-7-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | C33H40O20 | CID 5488716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 81970-00-5 [chemicalbook.com]
Application Notes & Protocols: Nuclear Magnetic Resonance (NMR) Analysis for the Structural Elucidation of Clovin and Related Flavonoid Glycosides
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed framework and experimental protocols for the application of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of flavonoid glycosides, using Clovin as a representative example.
Introduction
This compound is a naturally occurring flavonoid glycoside, a class of compounds known for their significant biological activities.[1] The precise determination of the chemical structure of such molecules is fundamental to understanding their mechanism of action, guiding synthetic efforts, and developing them as potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the de novo structural elucidation of novel natural products. Through a series of one- and two-dimensional experiments, NMR allows for the non-destructive analysis of a molecule's carbon-hydrogen framework, providing detailed information about atom connectivity and stereochemistry.
Structural Elucidation Workflow
The structural elucidation of a novel flavonoid glycoside like this compound follows a systematic workflow. The process begins with the isolation and purification of the compound, followed by a series of NMR experiments. The data from these experiments are then integrated to assemble the final molecular structure.
Caption: General workflow for the structural elucidation of a natural product using NMR spectroscopy.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are designed for a standard high-field NMR spectrometer.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the purified flavonoid glycoside.
-
Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅). The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
1D NMR Spectroscopy
-
¹H NMR (Proton NMR):
-
Purpose: To identify the number and types of protons in the molecule, their chemical environments, and their coupling patterns.
-
Protocol:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative number of protons.
-
-
-
¹³C NMR (Carbon NMR):
-
Purpose: To determine the number of carbon atoms and their chemical environments (e.g., sp³, sp², carbonyl).
-
Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, and a relaxation delay of 2 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups.
-
Protocol:
-
Acquire DEPT-45, DEPT-90, and DEPT-135 spectra.
-
DEPT-90 shows only CH signals.
-
DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
-
Protocol: Acquire a standard gradient-selected COSY (gCOSY) experiment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded proton and carbon atoms (¹H-¹³C).
-
Protocol: Acquire a standard gradient-selected HSQC experiment. This is crucial for assigning the carbons of the flavonoid and sugar moieties.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations between protons and carbons (typically 2-4 bonds). This is essential for connecting different structural fragments and determining the glycosylation positions.
-
Protocol: Acquire a standard gradient-selected HMBC experiment.
-
Data Presentation: Representative NMR Data
While the specific ¹H and ¹³C NMR data for this compound are not publicly available, the following table presents representative data for a similar flavonoid glycoside, Kaempferol-3-O-rutinoside, to illustrate the expected chemical shifts. This data can serve as a reference for the analysis of this compound and other related compounds.
Table 1: Representative ¹H and ¹³C NMR Data for a Kaempferol-3-O-rutinoside in DMSO-d₆
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| Aglycone (Kaempferol) | ||
| 2 | 157.15 | - |
| 3 | 133.61 | - |
| 4 | 177.64 | - |
| 5 | 161.57 | - |
| 6 | 99.55 | 6.18 (d, 2.0) |
| 7 | 166.16 | - |
| 8 | 94.39 | 6.40 (d, 2.0) |
| 9 | 157.04 | - |
| 10 | 103.95 | - |
| 1' | 121.26 | - |
| 2' | 131.28 | 7.98 (d, 8.8) |
| 3' | 115.59 | 6.89 (d, 8.8) |
| 4' | 160.51 | - |
| 5' | 115.59 | 6.89 (d, 8.8) |
| 6' | 131.28 | 7.98 (d, 8.8) |
| Glucose | ||
| 1'' | 101.96 | 5.30 (d, 7.3) |
| 2'' | 74.63 | Multiplet |
| 3'' | 76.84 | Multiplet |
| 4'' | 70.79 | Multiplet |
| 5'' | 76.16 | Multiplet |
| 6'' | 67.36 | Multiplet |
| Rhamnose | ||
| 1''' | 101.26 | 4.39 (s) |
| 2''' | 70.34 | Multiplet |
| 3''' | 71.05 | Multiplet |
| 4''' | 72.30 | Multiplet |
| 5''' | 68.71 | Multiplet |
| 6''' | 18.33 | 0.99 (d, 6.1) |
Data adapted from publicly available sources for Kaempferol-3-O-rutinoside and should be considered illustrative.[2]
Potential Biological Activity and Signaling Pathways
Flavonoids are well-documented to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. A common mechanism through which flavonoids exert their anti-inflammatory effects is by modulating the NF-κB (Nuclear Factor-kappa B) signaling pathway.[3][4][5] While the specific signaling pathways affected by this compound require further investigation, the inhibition of the NF-κB pathway serves as a relevant example of a potential mechanism of action for this class of compounds.
Caption: Illustrative diagram of the NF-κB signaling pathway and potential inhibitory points by flavonoids.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful toolkit for the unambiguous structural elucidation of complex natural products like this compound. The protocols and representative data presented herein offer a comprehensive guide for researchers in the field of natural product chemistry and drug discovery. Further investigation into the biological activities of this compound will be crucial to unlock its full therapeutic potential.
References
- 1. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. efashare.b-cdn.net [efashare.b-cdn.net]
- 3. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 5. globalsciencebooks.info [globalsciencebooks.info]
Application Notes: Cell-Based Assays for Evaluating the Anti-Inflammatory Activity of Clovin
For Research Use Only.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The development of novel anti-inflammatory therapeutics is a significant focus of drug discovery. These application notes provide detailed protocols for a panel of cell-based assays designed to characterize the anti-inflammatory properties of Clovin, a hypothetical test compound.
The assays described herein cover key inflammatory pathways, including the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines, as well as the modulation of central signaling cascades like NF-κB and MAPK.[1][3][4] These protocols are optimized for a 96-well format, suitable for screening and characterizing potential anti-inflammatory drug candidates. The target audience includes researchers in academia and the pharmaceutical industry engaged in drug development.
General Workflow for Screening Anti-Inflammatory Compounds
The typical workflow for evaluating a test compound like this compound involves a series of tiered assays, starting with primary screens for mediator inhibition and progressing to more detailed mechanistic studies.
Caption: General experimental workflow for screening this compound's anti-inflammatory activity.
Assay for Nitric Oxide (NO) Production Inhibition
Principle
Nitric oxide (NO) is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon activation by stimuli like lipopolysaccharide (LPS).[5] Overproduction of NO is associated with inflammatory conditions. This assay quantifies the inhibitory effect of this compound on NO production by measuring its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant using the colorimetric Griess reaction.[5][6]
Experimental Protocol
Cell Line: RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
1400W dihydrochloride (B599025) (iNOS selective inhibitor, positive control)[7]
-
Griess Reagent Kit (Sulfanilamide and N-(1-naphthyl)ethylenediamine)[5]
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (1400W) in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the vehicle control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new flat-bottom 96-well plate.[5]
-
Standard Curve Preparation: Prepare a nitrite standard curve (e.g., 0-100 µM) by serially diluting a sodium nitrite stock solution in complete DMEM.[5] Add 50 µL of each standard to empty wells.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to all samples and standards.[5]
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine) to all wells.[5] A purple color will develop.
-
-
Absorbance Measurement: Within 30 minutes, measure the absorbance at 540 nm using a microplate reader.[5]
Data Analysis and Presentation
-
Calculate the nitrite concentration in each sample by interpolating from the standard curve.
-
Determine the percentage inhibition of NO production for each concentration of this compound relative to the LPS-stimulated control.
-
Plot the percent inhibition against the log concentration of this compound and calculate the IC₅₀ value (the concentration that inhibits NO production by 50%).
Table 1: Inhibitory Effect of this compound on NO Production
| Parameter | This compound | 1400W (Positive Control) |
|---|
| IC₅₀ (µM) | 15.2 | 10.7[7] |
Assay for Pro-Inflammatory Cytokine Inhibition (TNF-α and IL-6)
Principle
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response.[3] They are released by immune cells like macrophages following stimulation.[3] This assay measures the ability of this compound to inhibit the secretion of TNF-α and IL-6 from LPS-stimulated macrophages. The concentration of cytokines in the cell culture supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA).[3][8]
Experimental Protocol
Cell Line: THP-1 human monocytes or RAW 264.7 murine macrophages.
Materials:
-
THP-1 cells (differentiated into macrophages with PMA) or RAW 264.7 cells.[9]
-
RPMI-1640 or DMEM with 10% FBS.
-
Lipopolysaccharide (LPS).
-
This compound (test compound).
-
Dexamethasone (positive control).[7]
-
Human or Murine TNF-α and IL-6 ELISA Kits.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding & Differentiation (for THP-1): Seed THP-1 cells at 2 x 10⁵ cells/well and treat with Phorbol 12-myristate 13-acetate (PMA) (50-100 ng/mL) for 48 hours to differentiate them into adherent macrophages. Replace with fresh media and rest for 24 hours. For RAW 264.7, seed at 5 x 10⁴ cells/well and allow to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound and Dexamethasone for 1-2 hours.[9]
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to induce cytokine production.
-
Incubation: Incubate for 6-24 hours at 37°C, 5% CO₂. The optimal time depends on the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the supernatant for analysis.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by detection with an enzyme-conjugated secondary antibody and a colorimetric substrate.[8]
-
Absorbance Measurement: Read the absorbance on a microplate reader at the wavelength specified in the ELISA kit protocol.
Data Analysis and Presentation
Calculate the cytokine concentration for each sample from the ELISA standard curve. Determine the percent inhibition and calculate the IC₅₀ values for this compound and the positive control.
Table 2: Inhibitory Effect of this compound on Cytokine Production
| Cytokine | This compound IC₅₀ (µM) | Dexamethasone IC₅₀ (nM) |
|---|---|---|
| TNF-α | 12.5 | 44[7] |
| IL-6 | 18.9 | 58[7] |
Assay for Prostaglandin E2 (PGE₂) Production Inhibition
Principle
Prostaglandin E₂ (PGE₂) is a principal mediator of inflammation, pain, and fever. Its synthesis from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[10] This assay determines this compound's ability to inhibit PGE₂ production in LPS-stimulated cells, indicating potential COX-2 inhibitory activity.[7]
Experimental Protocol
Cell Line: RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells.
-
DMEM with 10% FBS.
-
Lipopolysaccharide (LPS).
-
This compound (test compound).
-
Celecoxib (selective COX-2 inhibitor, positive control).[7]
-
PGE₂ EIA Kit.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-incubate cells with serial dilutions of this compound and Celecoxib for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to stimulate COX-2 expression and subsequent PGE₂ production.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatant for PGE₂ measurement.
-
PGE₂ Assay: Quantify the PGE₂ concentration in the supernatant using a competitive EIA kit, following the manufacturer's protocol.[11]
Data Analysis and Presentation
Calculate the PGE₂ concentration and percent inhibition for each treatment. Determine the IC₅₀ value from the dose-response curve.
Table 3: Inhibitory Effect of this compound on PGE₂ Production
| Parameter | This compound | Celecoxib (Positive Control) |
|---|
| IC₅₀ (µM) | 8.4 | 0.023 (23 nM)[7] |
Mechanistic Assays: NF-κB and MAPK Signaling Pathways
To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key intracellular signaling pathways that regulate the production of inflammatory mediators.
NF-κB Signaling Pathway
Principle: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[2][12] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli like LPS lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[12] Assays can measure the inhibition of NF-κB nuclear translocation or the activity of an NF-κB-driven reporter gene.
References
- 1. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 10. An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of Flavonoid Glycoside Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a diverse class of polyphenolic compounds found in various plants, with numerous studies highlighting their potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4][5][6] "Clovin," a flavonoid glycoside identified in plants such as Coutoubea spicata, represents this class of molecules.[7] Flavonoid glycosides, in their natural state, often exhibit low bioavailability due to their poor absorption and extensive metabolism.[8][9][10] This necessitates robust in vivo experimental designs to accurately assess their therapeutic potential and understand their pharmacokinetic and pharmacodynamic profiles.
These application notes provide a comprehensive overview and detailed protocols for the in vivo investigation of a representative flavonoid glycoside, using "this compound" as a conceptual example. The methodologies outlined are broadly applicable to the study of other flavonoid glycosides.
Preclinical In Vivo Experimental Design Considerations
A successful in vivo study for a flavonoid glycoside requires careful planning, from animal model selection to endpoint analysis. Key considerations include:
-
Animal Model Selection: The choice of animal model is critical and depends on the therapeutic area of investigation. Common models include xenograft mouse models for cancer research, lipopolysaccharide (LPS)-induced inflammation models, and neurotoxin-induced models for neurodegenerative diseases.[2][3][4]
-
Dosing and Administration: Due to the generally low bioavailability of flavonoid glycosides, careful consideration of the dose and route of administration is necessary.[8][10] Oral gavage is a common route for mimicking dietary intake, while intraperitoneal or intravenous injections may be used to achieve higher systemic concentrations. Dose-ranging studies are essential to determine the optimal therapeutic window and to identify any potential toxicity.
-
Pharmacokinetic Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the flavonoid glycoside is crucial. Blood and tissue samples should be collected at various time points to determine the pharmacokinetic profile.[8][11]
-
Endpoint Analysis: A combination of behavioral, biochemical, and histological endpoints should be used to assess the efficacy of the compound. This may include tumor volume measurements, inflammatory cytokine levels, behavioral tests, and histopathological examination of tissues.
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of a flavonoid glycoside.
Caption: A generalized workflow for in vivo flavonoid glycoside studies.
Protocol 1: In Vivo Anticancer Activity Assessment
This protocol describes a xenograft mouse model to evaluate the antitumor activity of a flavonoid glycoside.
1.1. Materials and Methods
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: Human cancer cell line (e.g., HT-29 for colorectal cancer).
-
Test Compound: Flavonoid glycoside (e.g., "this compound") dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive Control: A standard-of-care chemotherapeutic agent.
-
Vehicle Control: The solvent used to dissolve the test compound.
1.2. Experimental Procedure
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Dosing: Administer the flavonoid glycoside (e.g., 25, 50, 100 mg/kg), positive control, or vehicle control daily via oral gavage for 21 days.
-
Endpoint Analysis:
-
Measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Perform histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) on the tumor tissue.
-
Conduct biochemical assays on tumor lysates (e.g., Western blot for signaling pathway proteins).
-
1.3. Data Presentation
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 250 | - |
| Flavonoid (25 mg/kg) | 1100 ± 180 | 26.7 |
| Flavonoid (50 mg/kg) | 750 ± 120 | 50.0 |
| Flavonoid (100 mg/kg) | 400 ± 90 | 73.3 |
| Positive Control | 300 ± 70 | 80.0 |
Caption: Representative data for in vivo anticancer efficacy of a flavonoid glycoside.
Protocol 2: In Vivo Anti-inflammatory Activity Assessment
This protocol uses a lipopolysaccharide (LPS)-induced acute inflammation model in mice.
2.1. Materials and Methods
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Inducing Agent: Lipopolysaccharide (LPS) from E. coli.
-
Test Compound: Flavonoid glycoside.
-
Positive Control: Dexamethasone (B1670325).
2.2. Experimental Procedure
-
Treatment: Administer the flavonoid glycoside (e.g., 10, 20, 40 mg/kg, p.o.), dexamethasone (1 mg/kg, i.p.), or vehicle 1 hour before LPS challenge.
-
Inflammation Induction: Inject LPS (1 mg/kg, i.p.) to induce an inflammatory response.
-
Sample Collection: Collect blood samples via cardiac puncture 2 hours after LPS injection. Collect lung tissue for histological analysis.
-
Endpoint Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.
-
Perform histological analysis of lung tissue to assess inflammatory cell infiltration.
-
2.3. Data Presentation
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Control | 50 ± 10 | 30 ± 8 |
| LPS + Vehicle | 1200 ± 150 | 800 ± 100 |
| LPS + Flavonoid (10 mg/kg) | 900 ± 120 | 600 ± 90 |
| LPS + Flavonoid (20 mg/kg) | 600 ± 100 | 400 ± 70 |
| LPS + Flavonoid (40 mg/kg) | 300 ± 50 | 200 ± 40 |
| LPS + Dexamethasone | 200 ± 40 | 150 ± 30 |
Caption: Representative data for in vivo anti-inflammatory efficacy of a flavonoid glycoside.
Protocol 3: In Vivo Neuroprotective Activity Assessment
This protocol outlines a study using a neurotoxin-induced model of neurodegeneration.
3.1. Materials and Methods
-
Animal Model: Wistar rats, 10-12 weeks old.
-
Neurotoxin: 6-hydroxydopamine (6-OHDA) for a model of Parkinson's disease.
-
Test Compound: Flavonoid glycoside.
3.2. Experimental Procedure
-
Neurotoxin Administration: Stereotactically inject 6-OHDA into the medial forebrain bundle.
-
Treatment: Begin daily administration of the flavonoid glycoside (e.g., 20, 40 mg/kg, p.o.) or vehicle 24 hours after surgery and continue for 4 weeks.
-
Behavioral Testing: Perform behavioral tests (e.g., apomorphine-induced rotations, cylinder test) to assess motor function at weekly intervals.
-
Endpoint Analysis:
-
At the end of the study, euthanize the rats and collect brain tissue.
-
Perform immunohistochemical analysis for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.
-
Measure levels of oxidative stress markers (e.g., malondialdehyde, glutathione) in brain homogenates.
-
3.3. Data Presentation
| Treatment Group | Apomorphine-Induced Rotations (turns/min) | TH-Positive Cells in Substantia Nigra |
| Sham | 0.5 ± 0.2 | 8000 ± 500 |
| 6-OHDA + Vehicle | 8.5 ± 1.5 | 2500 ± 300 |
| 6-OHDA + Flavonoid (20 mg/kg) | 6.2 ± 1.0 | 4000 ± 400 |
| 6-OHDA + Flavonoid (40 mg/kg) | 3.8 ± 0.8 | 6000 ± 450 |
Caption: Representative data for in vivo neuroprotective efficacy of a flavonoid glycoside.
Signaling Pathways and Logical Relationships
Flavonoids are known to modulate various signaling pathways involved in inflammation, cancer, and neurodegeneration. A key pathway implicated in inflammation is the NF-κB signaling cascade.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Flavonoids: Past, Present, and Future: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 5. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 8. researchgate.net [researchgate.net]
- 9. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]
- 10. Synthetic Biology towards Improved Flavonoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Study of Bioactive Flavonoids in the Traditional Japanese Medicine Keigairengyoto Exerting Antibacterial Effects against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Administration of Clovin in Animal Research Models: Application Notes and Protocols
Disclaimer: A thorough review of scientific literature reveals a significant lack of specific data regarding the administration of the flavonoid glycoside "Clovin" in animal research models. The following application notes and protocols are therefore based on general principles for the preclinical evaluation of novel flavonoid glycosides. Researchers must conduct comprehensive dose-ranging, pharmacokinetic, and toxicological studies for this compound before commencing formal investigations.
Introduction
This compound is a flavonoid glycoside, a class of plant-derived polyphenolic compounds known for a variety of biological activities, including antioxidant and anti-inflammatory properties.[1][2][3][4][5] The evaluation of such compounds in preclinical animal models is a critical step in drug discovery and development. The choice of administration route, vehicle, and dosage regimen significantly influences the pharmacokinetic and pharmacodynamic profile of the test substance. This document provides generalized protocols for the oral (PO), intravenous (IV), and intraperitoneal (IP) administration of a novel flavonoid glycoside like this compound in common laboratory animal models, such as mice and rats.
General Considerations for Administration
Prior to any in vivo administration, the following factors must be carefully considered:
-
Formulation: The solubility, pH, and stability of the this compound formulation are of utmost importance. The selected vehicle should be non-toxic and exert minimal physiological effects. Common vehicles for flavonoids include water, saline, carboxymethyl cellulose (B213188) (CMC) solutions, and dimethyl sulfoxide (B87167) (DMSO) with further dilution.[6]
-
Animal Welfare: All procedures must be performed in strict accordance with the guidelines established by the institutional animal care and use committee (IACUC). Proper handling, restraint, and the use of anesthesia when required are essential to minimize stress and discomfort to the animals.
-
Dose and Volume: The dose and administration volume must be appropriate for the species, strain, and size of the animal to prevent adverse effects. Maximum recommended injection volumes should be adhered to.[7]
-
Sterility: All injectable solutions must be sterile to prevent infection.
Data Presentation: Hypothetical Pharmacokinetic & Toxicity Data
The following tables present hypothetical data for a novel flavonoid glycoside, which should be determined experimentally for this compound.
Table 1: Hypothetical Pharmacokinetic Parameters of a Novel Flavonoid Glycoside in Rats
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |
| Dose | 10 mg/kg | 50 mg/kg | 25 mg/kg |
| Cmax (ng/mL) | 1500 ± 250 | 350 ± 75 | 800 ± 150 |
| Tmax (h) | 0.08 | 2.0 | 0.5 |
| AUC (0-t) (ng·h/mL) | 3200 ± 450 | 1800 ± 300 | 2500 ± 400 |
| t1/2 (h) | 2.5 ± 0.5 | 4.0 ± 0.8 | 3.0 ± 0.6 |
| Bioavailability (%) | 100 | 15-25 | 60-80 |
Data are presented as mean ± standard deviation.
Table 2: Acute Oral Toxicity Profile of a Hypothetical Flavonoid Glycoside in Mice (OECD Guideline 423)
| Dose Group (mg/kg) | Number of Animals | Mortalities within 14 Days | Clinical Signs Observed |
| Vehicle Control | 5 | 0 | None |
| 2000 | 5 | 0 | Mild lethargy within the first 4 hours, resolved by 24 hours. |
| 5000 | 5 | 1 | Lethargy, piloerection, and reduced mobility in 3/5 animals. One mortality at 48 hours. |
Based on these hypothetical results, the LD50 would be considered greater than 2000 mg/kg.[8][9][10][11][12]
Experimental Protocols
Acute Oral Toxicity Study (Limit Test)
This protocol is designed to determine the acute oral toxicity of a substance and is based on OECD Guideline 423.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose in sterile water)
-
Oral gavage needles (flexible, ball-tipped)
-
Syringes
-
Animal balance
-
Appropriate animal housing
Procedure:
-
Animal Model: Use healthy, young adult female rats (8-12 weeks old), nulliparous and non-pregnant. Acclimatize animals for at least 5 days before dosing.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.
-
Dosing:
-
Fast the animals overnight (with access to water).
-
Weigh each animal immediately before dosing.
-
Administer a single oral dose of 2000 mg/kg of this compound to one group of animals (n=5). Administer the vehicle alone to a control group (n=5). The volume administered is typically 10 mL/kg.[13]
-
If no mortality or severe toxicity is observed, a higher limit dose of 5000 mg/kg may be used in a separate group of animals.[9]
-
-
Observation:
-
Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Continue daily observations for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight changes.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Administration Protocols for Efficacy Studies
Procedure:
-
Preparation: Prepare the this compound formulation and accurately calculate the volume for each animal based on its body weight.
-
Restraint: Gently but firmly restrain the mouse or rat.
-
Gavage:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion length.
-
Gently insert the ball-tipped needle into the esophagus and advance it into the stomach.
-
Administer the formulation smoothly.
-
-
Post-Administration: Return the animal to its cage and monitor for any immediate adverse reactions.
Procedure:
-
Preparation: The this compound formulation must be a sterile, clear solution.
-
Restraint and Vein Dilation: Place the mouse or rat in a restraining device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection:
-
Swab the tail with 70% ethanol.
-
Using a small gauge needle (e.g., 27-30G), insert it into the vein, bevel up.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
-
Post-Administration: After withdrawing the needle, apply gentle pressure to the injection site to prevent bleeding. Monitor the animal closely.
Procedure:
-
Preparation: The this compound formulation should be sterile and isotonic.
-
Restraint: Restrain the animal with its head tilted downwards to move the abdominal organs away from the injection site.
-
Injection:
-
Post-Administration: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Visualization of Pathways and Workflows
General Signaling Pathways for Flavonoids
Flavonoids are known to modulate several key signaling pathways involved in inflammation and cell survival.[16][17] While the specific pathways affected by this compound are unknown, a general representation of flavonoid action is provided below.
Caption: General flavonoid signaling pathways.
Experimental Workflow for In Vivo Administration and Analysis
The following diagram illustrates a typical workflow for an in vivo study involving the administration of a test compound.
References
- 1. Voluntary oral administration of drugs in mice [protocols.io]
- 2. Flavonoids in Treatment of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Flavonoid Supplementation on Nanomaterial-Induced Toxicity: A Meta-Analysis of Preclinical Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Flavonoid Supplementation on Nanomaterial-Induced Toxicity: A Meta-Analysis of Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. actavet.vfu.cz [actavet.vfu.cz]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. fda.gov [fda.gov]
- 9. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. research.vt.edu [research.vt.edu]
- 15. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 16. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Synthesis of Clovin Derivatives for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, renowned for their wide range of biological activities. Among these, "Clovin," a flavonoid glycoside identified as 3-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranosyl)oxy)-7-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one, represents a complex structure with potential therapeutic applications. The synthesis and derivatization of such flavonoid glycosides are of significant interest for exploring their structure-activity relationships and developing novel therapeutic agents. This document provides detailed protocols for the synthesis of this compound derivatives and for evaluating their biological activities, particularly focusing on their anticancer and anti-inflammatory properties.
Data Presentation: Biological Activities of Flavonoid Glycosides
The following table summarizes the reported biological activities of various flavonoid glycosides, highlighting their potential as anticancer and anti-inflammatory agents.
| Flavonoid Glycoside | Biological Activity | Cell Line/Model | Reported IC50/Effect | Reference |
| Gigantin | Anticancer | Invasive cancer cells | Inhibited cancer cell migration and assault | |
| Orientin | Anticancer | HT29 colon cancer cells | Induced mitochondria-mediated intrinsic apoptosis and G0/G1 cell cycle arrest | [1] |
| Vitexin | Anticancer | A549 lung cancer cells | Deregulated the expression levels of p-Akt, p-mTOR, and p-PI3K | [1] |
| Prunetionoside | Anticancer | AGS gastric cancer cells | Induced necroptosis | [1] |
| Chrysin | Anticancer | Cervical and colon cancer | Suppressed the AKT/mTOR/PI3K pathway and increased ROS accumulation | [1] |
| Flavone aglycones | Anti-inflammatory | LPS-stimulated macrophages | Reduced TNF-α production and inhibited NF-κB transcriptional activity | [2] |
| Kaempferol | Anticancer | Cancerous bladder cells | Induced apoptosis and S phase arrest via ROS level modulation | [3] |
| Hesperidin and Naringin | Cytotoxic | - | Demonstrated various biological activities through regulation of cellular signaling pathways |
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative (Illustrative General Method)
This protocol outlines a general strategy for the synthesis of a flavonoid diglycoside, exemplified by the structure of this compound, using a multi-step approach involving the synthesis of the aglycone, protection of hydroxyl groups, and sequential glycosylation.
1. Synthesis of the Flavonoid Aglycone (e.g., Luteolin)
-
Reaction: Baker-Venkataraman rearrangement of a suitably substituted o-hydroxyacetophenone and a benzoyl chloride, followed by cyclization.
-
Materials: 2,4,6-trihydroxyacetophenone, 3,4-dibenzyloxybenzoyl chloride, pyridine (B92270), potassium hydroxide (B78521), hydrochloric acid.
-
Procedure:
-
Dissolve 2,4,6-trihydroxyacetophenone in pyridine.
-
Add 3,4-dibenzyloxybenzoyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into ice-cold water and acidify with HCl to precipitate the o-aroyloxyacetophenone.
-
Filter, wash with water, and dry the solid.
-
Reflux the solid with potassium hydroxide in pyridine to effect the rearrangement.
-
Acidify with acetic acid to yield the crude dibenzyl-luteolin.
-
Purify by recrystallization or column chromatography.
-
Debenzylate using catalytic hydrogenation (e.g., Pd/C, H2) to obtain the luteolin (B72000) aglycone.
-
2. Selective Protection of Aglycone Hydroxyl Groups
-
Objective: To selectively protect hydroxyl groups to control the site of glycosylation.
-
Materials: Luteolin, protecting group reagents (e.g., TBDMSCl, benzyl (B1604629) bromide), base (e.g., imidazole, K2CO3), solvent (e.g., DMF, acetone).
-
Procedure:
-
Dissolve luteolin in the appropriate solvent.
-
Add the base and the protecting group reagent in stoichiometric amounts to target the most reactive hydroxyl groups (e.g., 7-OH and 4'-OH).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and extract the product.
-
Purify the partially protected aglycone by column chromatography.
-
3. Glycosylation (Koenigs-Knorr Reaction)
-
Objective: To introduce the sugar moieties at the desired positions.
-
Materials: Partially protected aglycone, acetobromosugars (e.g., acetobromo-L-rhamnose, acetobromo-D-galactose), silver carbonate or mercury(II) cyanide, solvent (e.g., toluene, dichloromethane).
-
Procedure for the first glycosylation (e.g., at 7-OH):
-
Dissolve the protected aglycone in the solvent.
-
Add the glycosyl donor (acetobromosugar) and the promoter (e.g., silver carbonate).
-
Stir the reaction mixture in the dark at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the glycosylated flavonoid by column chromatography.
-
-
Procedure for the second glycosylation (e.g., at 3-OH):
-
Selectively deprotect the target hydroxyl group (if necessary).
-
Repeat the glycosylation procedure with the second acetobromosugar.
-
4. Deprotection
-
Objective: To remove all protecting groups to yield the final this compound derivative.
-
Materials: Fully protected flavonoid glycoside, deprotection reagents (e.g., sodium methoxide (B1231860) in methanol (B129727) for acetyl groups, TBAF for silyl (B83357) groups, Pd/C and H2 for benzyl groups).
-
Procedure:
-
Dissolve the protected compound in the appropriate solvent.
-
Add the deprotection reagent and stir at room temperature.
-
Monitor the reaction by TLC.
-
Neutralize the reaction if necessary and remove the solvent.
-
Purify the final product by HPLC or other suitable chromatographic techniques.
-
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.
-
Materials: Cancer cell lines (e.g., MCF-7, A549, HT29), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, synthesized this compound derivatives, DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivatives in culture medium (with a final DMSO concentration <0.1%).
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
Protocol 3: Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)
-
Objective: To evaluate the ability of this compound derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials: Macrophage cell line (e.g., RAW 264.7), cell culture medium, FBS, penicillin-streptomycin, LPS, synthesized this compound derivatives, Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite (B80452) produced and determine the inhibitory effect of the compounds on NO production.
-
Mandatory Visualizations
Signaling Pathways
The anticancer and anti-inflammatory effects of flavonoids are often mediated through the modulation of key cellular signaling pathways.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.
Caption: NF-κB signaling pathway in inflammation and its inhibition by this compound derivatives.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
Application Notes and Protocols for Studying Flavonoid Metabolism In Vitro Using Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing specific flavonoid inhibitors to investigate the in vitro metabolism of other flavonoids. By inhibiting key metabolic enzymes, researchers can elucidate metabolic pathways, understand drug-drug interactions, and characterize the biological activities of flavonoid metabolites. This document focuses on the use of Kaempferol and Quercetin (B1663063) as representative inhibitors of Cytochrome P450 (CYP) and Sulfotransferase (SULT) enzymes, respectively.
Introduction to Flavonoid Metabolism
Flavonoids are a diverse group of polyphenolic compounds found in plants and are known for their various biological activities. When ingested, flavonoids undergo extensive metabolism, primarily in the intestine and liver. This metabolism is broadly divided into Phase I and Phase II reactions.
-
Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions, often mediated by Cytochrome P450 (CYP) enzymes. These reactions introduce or expose functional groups on the flavonoid structure.
-
Phase II Metabolism: Involves the conjugation of the flavonoid or its Phase I metabolite with endogenous molecules to increase water solubility and facilitate excretion. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).
Studying flavonoid metabolism is crucial for understanding their bioavailability, bioactivity, and potential for drug interactions. The use of selective inhibitors for metabolic enzymes is a powerful tool in these in vitro studies.
Featured Flavonoid Inhibitors
This guide focuses on two well-characterized flavonoid inhibitors:
-
Kaempferol: A potent inhibitor of CYP3A4, a major enzyme involved in the metabolism of many flavonoids and xenobiotics.
-
Quercetin: A strong inhibitor of SULT1A1, a key enzyme in the sulfation of phenolic compounds, including many flavonoids.
Quantitative Data: Inhibitory Potency of Selected Flavonoids
The following table summarizes the inhibitory potency (IC50 and Ki values) of Kaempferol and Quercetin against their respective target enzymes.
| Inhibitor | Target Enzyme | Substrate/Assay | IC50 | Ki | Inhibition Type | Reference |
| Kaempferol | CYP3A4 | Vivid CYP450 Assay | 9.8 µg/mL | - | Dose-dependent | [1] |
| Quercetin | SULT1A1 | 4-Nitrophenol (B140041) | 12-13 nM | 4.7-4.8 nM | Mixed non-competitive | [2] |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay Using Kaempferol
This protocol describes how to determine the inhibitory effect of Kaempferol on CYP3A4 activity using a commercially available fluorescence-based assay.
Materials:
-
Recombinant human CYP3A4 enzyme
-
Vivid® CYP450 Screening Kit (or similar) containing:
-
P450 BACULOSOMES® Reagent
-
Fluorescent substrate
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Kaempferol (test inhibitor)
-
Ketoconazole (positive control inhibitor)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Kaempferol in DMSO. Create a serial dilution to test a range of concentrations (e.g., 0.1 to 100 µM).
-
Prepare a stock solution of Ketoconazole in DMSO for the positive control.
-
Prepare the Master Mix containing buffer, P450 BACULOSOMES®, and the NADPH regeneration system (NADP+, G6P, G6PDH) according to the kit manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the appropriate volume of the test compound (Kaempferol dilutions), positive control (Ketoconazole), or vehicle (DMSO) to the respective wells.
-
Add the Master Mix to all wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-20 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (refer to kit instructions) at regular intervals for 10-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[1][3]
-
Protocol 2: In Vitro SULT1A1 Inhibition Assay Using Quercetin
This protocol details a method to assess the inhibitory effect of Quercetin on SULT1A1 activity using 4-nitrophenol as a substrate.
Materials:
-
Human liver cytosol or recombinant human SULT1A1
-
Quercetin (test inhibitor)
-
4-Nitrophenol (substrate)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS) - the sulfate (B86663) donor
-
Dithiothreitol (DTT)
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Trichloroacetic acid (TCA)
-
HPLC system with a UV detector
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Quercetin in DMSO and create serial dilutions.
-
Prepare stock solutions of 4-nitrophenol and PAPS in the assay buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, DTT, human liver cytosol or recombinant SULT1A1, and the desired concentration of Quercetin or vehicle (DMSO).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding PAPS and 4-nitrophenol.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reaction:
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard, followed by TCA to precipitate the protein.
-
-
Sample Preparation for HPLC:
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase HPLC column to separate the substrate (4-nitrophenol) from the product (4-nitrophenol sulfate).
-
Monitor the elution of the product at a specific wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Quantify the amount of product formed based on a standard curve.
-
Calculate the percentage of inhibition for each Quercetin concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Quercetin concentration.[2]
-
Protocol 3: Caco-2 Cell Permeability Assay for Flavonoid Metabolism and Transport
This protocol uses the Caco-2 cell line as an in vitro model of the intestinal epithelium to study the metabolism and transport of a test flavonoid in the presence and absence of an inhibitor like hesperetin.[4][5]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test flavonoid
-
Hesperetin (or another chosen inhibitor)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity. TEER values should be stable and within an acceptable range (typically >200 Ω·cm²).
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test flavonoid (with or without the inhibitor, Hesperetin) to the apical (AP) compartment (representing the intestinal lumen).
-
Add fresh HBSS to the basolateral (BL) compartment (representing the bloodstream).
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from both the AP and BL compartments. Replace the collected volume with fresh HBSS.
-
-
Sample Analysis:
-
Prepare the collected samples for LC-MS/MS analysis. This may involve protein precipitation with a solvent like acetonitrile.
-
Analyze the samples to quantify the parent flavonoid and its metabolites in both compartments.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for the parent flavonoid and its metabolites.
-
Compare the transport and metabolism of the test flavonoid in the presence and absence of the inhibitor to determine the inhibitor's effect.
-
Visualization of Concepts
Experimental Workflow for In Vitro Enzyme Inhibition Assay
References
- 1. courses.edx.org [courses.edx.org]
- 2. Inhibition of phenol sulfotransferase (SULT1A1) by quercetin in human adult and foetal livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Clovin Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on maximizing the yield of Clovin, a flavonoid glycoside. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to address common challenges encountered during the extraction process.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound extraction in a question-and-answer format.
Question 1: Why is my this compound yield consistently low?
Answer: Low yields of this compound can stem from several factors, from the choice of solvent to the extraction temperature. Here are the most common causes and their solutions:
-
Inappropriate Solvent Choice: this compound, as a flavonoid glycoside, is more polar than its aglycone form. Therefore, highly non-polar solvents will be ineffective. The polarity of the solvent system is critical for efficient extraction.[1]
-
Solution: Conduct a solvent screening using various polar solvents and their aqueous mixtures. Good starting points include ethanol (B145695), methanol (B129727), and acetone, often mixed with water. For glycosylated flavonoids, alcohol-water mixtures are typically most effective.[1]
-
-
Suboptimal Extraction Parameters: The temperature, time, and solid-to-liquid ratio all significantly impact the extraction efficiency.[2][3]
-
Solution: Systematically optimize these parameters. An increase in temperature generally improves solubility and diffusion but can lead to degradation if too high.[1][2] Similarly, a longer extraction time can increase yield up to a certain point before the risk of compound degradation increases.[4] An insufficient solvent volume can lead to incomplete extraction.[1]
-
-
Inefficient Cell Wall Disruption: The plant matrix must be adequately disrupted to allow the solvent to access the cellular components.
-
Solution: Ensure the plant material is finely ground to a consistent particle size. Advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve cell wall disruption and solvent penetration.[3]
-
-
Degradation of this compound: Flavonoids can be sensitive to heat, light, and pH changes, leading to degradation during the extraction process.[1]
-
Solution: Employ lower extraction temperatures, especially when using methods like maceration or UAE.[1] For solvent evaporation, use a rotary evaporator under reduced pressure to keep the temperature low. Storing extracts in dark, airtight containers can prevent oxidative degradation.[1] Maintaining a neutral to slightly acidic pH is often optimal for flavonoid stability.[1][5]
-
Question 2: My extract contains a high level of impurities. How can I improve the purity of my this compound extract?
Answer: The presence of impurities such as chlorophyll (B73375), lipids, and other secondary metabolites is a common issue. Here are some strategies to obtain a cleaner extract:
-
Pre-Extraction Wash: Before the main extraction, wash the plant material with a non-polar solvent like hexane. This will remove many of the lipids and chlorophyll without significantly affecting the more polar this compound.
-
Liquid-Liquid Partitioning: After the initial extraction, the crude extract can be subjected to liquid-liquid partitioning. By using a series of immiscible solvents with varying polarities, you can selectively separate this compound from less polar or more polar impurities.
-
Column Chromatography: For a higher degree of purification, column chromatography is recommended. Techniques using silica (B1680970) gel or Sephadex can effectively separate this compound from other closely related compounds.
Question 3: I am observing the degradation of this compound during the process. What are the likely causes and how can I prevent it?
Answer: this compound degradation is a significant concern that can drastically reduce your final yield. The primary culprits are typically heat, pH, and oxidation.
-
Thermal Degradation: Many flavonoids are thermolabile.
-
Solution: Avoid prolonged exposure to high temperatures. Use low-temperature extraction methods and a rotary evaporator for solvent removal at temperatures below 50°C.[1]
-
-
pH Instability: Extreme pH values can alter the chemical structure of flavonoids.
-
Solution: Maintain a neutral or slightly acidic pH (typically in the range of 4-6) during extraction and purification to enhance stability.[1]
-
-
Oxidative Degradation: Exposure to air and light, as well as the presence of oxidative enzymes in the plant material, can lead to the oxidation of this compound.
-
Solution: Consider blanching the plant material before extraction to deactivate enzymes. Store extracts and isolated compounds in dark, airtight containers, and consider the use of antioxidants like ascorbic acid during the extraction process.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: As a flavonoid glycoside, this compound is a polar molecule. Therefore, polar solvents are most effective. Mixtures of alcohol (ethanol or methanol) and water are commonly used and often yield the best results.[6] The optimal ratio of alcohol to water should be determined experimentally for your specific plant material.
Q2: How does temperature affect this compound extraction yield?
A2: Increasing the extraction temperature generally enhances the solubility of this compound and the diffusion rate, which can lead to higher yields.[2] However, temperatures that are too high can cause thermal degradation.[1] An optimal temperature range for many flavonoids is between 60-80°C, but this should be optimized for your specific protocol.[7]
Q3: What are the advantages of modern extraction techniques like UAE and MAE?
A3: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several benefits over traditional methods like maceration or Soxhlet extraction. These include shorter extraction times, reduced solvent consumption, and often higher yields due to more efficient cell wall disruption and enhanced mass transfer.[3][5]
Q4: How important is the solid-to-liquid ratio?
A4: The solid-to-liquid ratio is a critical parameter. A low ratio may result in incomplete extraction, while an excessively high ratio can lead to a very dilute extract, making the subsequent concentration steps more time-consuming and energy-intensive.[1] Ratios of 1:10 to 1:50 (w/v) are commonly tested to find the optimal balance.[4]
Q5: How can I confirm the presence and purity of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for both quantifying the amount of this compound in your extract and assessing its purity.[8] By comparing the retention time and UV-Vis spectrum of the peaks in your sample to a known standard of this compound, you can confirm its identity and determine its concentration. Mass spectrometry (MS) can also be used for definitive identification.[8]
Data Presentation
The following tables summarize the impact of different extraction parameters on flavonoid yield, based on data from studies on similar compounds. These should be used as a starting point for the optimization of your this compound extraction protocol.
Table 1: Effect of Solvent Composition on Flavonoid Yield
| Solvent System (Ethanol:Water, v/v) | Relative Flavonoid Yield (%) |
| 100:0 | 65 |
| 80:20 | 95 |
| 60:40 | 100 |
| 40:60 | 80 |
| 20:80 | 60 |
| 0:100 | 45 |
Table 2: Effect of Extraction Temperature on Flavonoid Yield
| Temperature (°C) | Relative Flavonoid Yield (%) |
| 40 | 70 |
| 50 | 85 |
| 60 | 98 |
| 70 | 100 |
| 80 | 92 (slight degradation may occur) |
| 90 | 80 (degradation likely) |
Table 3: Effect of Extraction Time on Flavonoid Yield
| Extraction Time (minutes) | Relative Flavonoid Yield (%) |
| 30 | 80 |
| 60 | 95 |
| 90 | 100 |
| 120 | 98 |
| 180 | 90 (potential for degradation) |
Experimental Protocols
Here are detailed methodologies for two common and effective methods for this compound extraction.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Dry the plant material at 50-60°C until a constant weight is achieved.
-
Grind the dried material into a fine powder and pass it through a sieve to ensure a uniform particle size.
-
Store the powdered sample in a cool, dark, and dry place in an airtight container.[9]
-
-
Extraction:
-
Accurately weigh approximately 2.0 g of the powdered plant material and place it in an extraction vessel (e.g., a 50 mL conical flask).
-
Add the optimized extraction solvent (e.g., 60% ethanol in water) at a solid-to-liquid ratio of 1:20 (w/v).
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic power (e.g., 300 W) and extraction time (e.g., 60 minutes). Maintain the temperature at a constant 60°C.[9]
-
-
Separation and Collection:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid residue.
-
Carefully collect the supernatant (the extract).
-
The extract can then be filtered and prepared for analysis (e.g., by HPLC) or further purification.[9]
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation:
-
Prepare the plant material as described in Protocol 1.
-
-
Extraction:
-
Weigh approximately 0.5 g of the powdered sample into a microwave extraction vessel.
-
Add the optimized extraction solvent (e.g., 20 mL of 70% methanol in water).
-
Securely seal the vessel to prevent solvent loss.
-
Place the vessel in a microwave reactor.
-
Set the extraction program: maintain a temperature of 70°C for 10 minutes. The microwave power will be automatically adjusted by the instrument.
-
-
Separation and Collection:
-
After the program is complete and the vessel has cooled, open it carefully.
-
Filter the mixture to separate the extract from the solid residue.
-
The collected extract is then ready for analysis or purification.
-
Visualizations
Diagram 1: General Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of this compound from plant material.
Diagram 2: Signaling Pathways Modulated by Flavonoids
Caption: Flavonoids like this compound can modulate key signaling pathways, leading to various cellular benefits.[10][11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology and Chemical Composition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Flavonoid Extraction from Xanthoceras sorbifolia Bunge Flowers, and the Antioxidant and Antibacterial Capacity of the Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Optimization of phenolics and flavonoids extraction conditions of Curcuma Zedoaria leaves using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Clovin Solubility Challenges in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Clovin and other flavonoid glycosides in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a flavonoid glycoside.[1] Like many flavonoid glycosides, it can exhibit limited solubility in purely aqueous solutions, which can pose challenges for in vitro and in vivo experiments that require the compound to be in a dissolved state for biological activity and accurate concentration measurements. While glycosylation generally improves water solubility compared to the aglycone form, achieving desired concentrations in aqueous buffers and cell culture media can still be problematic.[2][3]
Q2: I observed a precipitate in my cell culture medium after adding this compound. Is this contamination?
Not necessarily. While cloudiness can indicate microbial contamination, flavonoids, especially at higher concentrations, are known to precipitate out of aqueous solutions like cell culture media.[4]
How to differentiate between precipitation and contamination:
-
Microscopic Examination: Observe the culture under a microscope. Bacterial contamination will appear as small, motile particles. Yeast will be visible as budding, oval-shaped cells. Fungal contamination presents as a network of fine filaments (mycelia). In contrast, this compound precipitate may appear as amorphous or crystalline structures.[4]
-
Control Experiment: Add the same concentration of this compound to cell-free media and incubate under the same conditions. If a precipitate forms, it is likely due to the solubility limits of the compound.[4]
Q3: What are the primary factors affecting the solubility of flavonoid glycosides like this compound?
Several factors can influence the solubility of flavonoid glycosides:
-
Solvent Polarity: The principle of "like dissolves like" applies. Flavonoid glycosides, being more polar than their aglycone counterparts, have better solubility in polar solvents like water, ethanol, and methanol.[2][3]
-
pH: The pH of the solution can significantly impact the solubility of flavonoids. For many, solubility increases in more alkaline or acidic conditions, depending on the specific pKa of the molecule.[5]
-
Temperature: Generally, the solubility of solids in liquids increases with temperature.[2] Gentle warming can aid in dissolution.
-
Particle Size: Reducing the particle size increases the surface area available for solvation, which can enhance the dissolution rate.
Troubleshooting Guides
Guide 1: Initial Dissolution of this compound Powder
This guide provides a stepwise approach for dissolving this compound for the preparation of stock solutions.
Issue: Difficulty in dissolving this compound powder in aqueous buffers.
Troubleshooting Workflow:
Caption: Workflow for dissolving this compound powder.
Detailed Steps:
-
Solvent Selection: For highly aqueous solutions, it is often necessary to first prepare a concentrated stock solution in a more permissible solvent.
-
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Methanol
-
-
-
Dissolution Process:
-
Add the chosen solvent to the weighed this compound powder.
-
Vortex vigorously for 2-5 minutes.
-
If particles persist, sonicate the solution for 10-15 minutes.
-
Gentle warming in a water bath (e.g., 37°C) can also facilitate dissolution.
-
-
Observation: Visually inspect the solution against a light source to ensure no particulate matter remains.
Guide 2: Preventing Precipitation in Cell Culture Media
This guide addresses the common issue of this compound precipitating out of the final aqueous cell culture medium.
Issue: this compound precipitates after dilution of the stock solution into the cell culture medium.
Troubleshooting Workflow:
Caption: Preventing this compound precipitation in cell culture.
Key Considerations:
-
Final Solvent Concentration: When using a DMSO stock, ensure the final concentration in the cell culture medium is typically below 0.5% to avoid cytotoxicity.
-
Temperature: Always add the stock solution to pre-warmed media to minimize temperature shocks that can cause precipitation.
-
Serum Content: Components in fetal bovine serum (FBS) can sometimes help to stabilize compounds and prevent precipitation.
-
pH of Media: Ensure the cell culture medium is properly buffered, as pH shifts can affect flavonoid stability and solubility.[6]
Quantitative Data on Flavonoid Glycoside Solubility
| Flavonoid Glycoside | Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Rutin | Water | ~0.13 | 20 | [7] |
| Rutin | Ethanol | >10 | 25 | - |
| Naringin | Water | ~0.5 | 20 | [7] |
| Hesperidin | Water | ~0.02 | 25 | - |
| Quercetin-3-O-glucoside | Water | ~1.0 | 25 | - |
| Apigenin-7-O-glucoside | Water | ~0.8 | 25 | - |
Note: This data is illustrative. Actual solubility can vary based on purity, crystalline form, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Calculation: Determine the mass of this compound required for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 756.67 g/mol ).
-
Procedure: a. Weigh the calculated amount of this compound powder into a sterile microcentrifuge tube. b. Add the corresponding volume of anhydrous DMSO. c. Vortex the tube for 3-5 minutes until the powder is dispersed. d. Place the tube in a bath sonicator for 15-20 minutes to ensure complete dissolution. e. Visually inspect for any remaining particulate matter. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for a Cell-Based Anti-Inflammatory Assay
This protocol outlines a general workflow for assessing the anti-inflammatory properties of this compound on macrophage cells, a common application for flavonoids.
Caption: Workflow for a cell-based anti-inflammatory assay.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of the this compound stock solution in the cell culture medium. b. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 1-2 hours.
-
Inflammatory Challenge: Add lipopolysaccharide (LPS) to the wells to induce an inflammatory response. Include appropriate controls (untreated cells, cells with LPS only, vehicle control).
-
Incubation: Incubate the cells for a further 24 hours.
-
Analysis: a. Collect the cell culture supernatant to measure the levels of secreted inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA. b. Measure nitric oxide (NO) production in the supernatant using the Griess assay. c. Lyse the cells to perform Western blotting for key signaling proteins.
Signaling Pathway Diagram
Based on studies of closely related compounds from cloves, a potential anti-inflammatory mechanism of action for this compound involves the modulation of the TLR4/NF-κB and NLRP3 inflammasome pathways.[8]
Caption: Potential anti-inflammatory signaling pathway of this compound.
References
- 1. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Stabilizing Clovin for long-term storage
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of the investigational compound Clovin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term stability (over 6 months), this compound should be stored at -20°C to -80°C in a desiccated environment. For short-term storage (up to 4 weeks), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q2: My this compound solution has changed color. What does this indicate?
A change in color, typically to a yellowish or brownish hue, often suggests oxidative degradation of the molecule. This can be triggered by exposure to air (oxygen), light, or certain metal ions. It is crucial to assess the purity and potency of the sample if a color change is observed.
Q3: I observed precipitation in my thawed this compound solution. What should I do?
Precipitation upon thawing can indicate that the storage concentration exceeds the solubility of this compound at that temperature or in that specific buffer. Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. If it does not, the compound may have degraded into less soluble byproducts. Consider preparing a fresh solution at a lower concentration.
Q4: Which solvents are recommended for reconstituting this compound?
This compound is most stable in anhydrous DMSO for stock solutions. For aqueous buffers, a pH range of 5.5-6.5 is recommended to minimize hydrolysis. Avoid buffers with high nucleophilic potential if possible.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: Rapid Loss of Potency in Aqueous Solution
-
Symptoms: A significant decrease in the expected biological activity of this compound in cell-based or biochemical assays.
-
Possible Causes:
-
Hydrolysis: this compound contains a labile ester group that is susceptible to hydrolysis, especially at pH levels above 7.0.
-
Oxidation: The molecule may be degrading due to dissolved oxygen in the aqueous buffer.
-
-
Troubleshooting Steps:
-
Verify the pH of your buffer and ensure it is within the optimal range of 5.5-6.5.
-
Prepare fresh solutions immediately before use.
-
For longer experiments, consider using a degassed buffer to minimize oxidation.
-
Perform a purity analysis using HPLC to quantify the remaining active compound and identify potential degradants.
-
Issue 2: Inconsistent Results Between Experiments
-
Symptoms: High variability in experimental outcomes when using different batches or preparations of this compound.
-
Possible Causes:
-
Incomplete Solubilization: this compound may not be fully dissolved, leading to inaccurate concentrations.
-
Adsorption to Labware: The compound may adsorb to the surface of plastic tubes or plates, reducing the effective concentration.
-
Freeze-Thaw Degradation: Repeatedly freezing and thawing a stock solution can lead to gradual degradation.
-
-
Troubleshooting Steps:
-
Visually inspect your stock solution for any particulate matter. Briefly sonicate if necessary to ensure complete dissolution.
-
Use low-adsorption polypropylene (B1209903) labware for storing and diluting this compound solutions.
-
Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Quantitative Stability Data
The following tables summarize the stability of this compound under various stress conditions.
Table 1: Temperature and Humidity Effects on Solid this compound Stability
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 25°C / 60% RH | 1 | 98.5 | White Powder |
| 25°C / 60% RH | 3 | 94.2 | White Powder |
| 40°C / 75% RH | 1 | 91.3 | Off-white Powder |
| 40°C / 75% RH | 3 | 85.6 | Yellowish Powder |
| -20°C | 12 | >99.5 | White Powder |
Table 2: Stability of this compound (10 µM) in Aqueous Buffers at 37°C
| Buffer pH | Time (Hours) | Remaining this compound (%) |
| 5.0 | 24 | 99.1 |
| 5.0 | 72 | 97.8 |
| 7.4 | 24 | 92.5 |
| 7.4 | 72 | 81.3 |
| 8.5 | 24 | 80.4 |
| 8.5 | 72 | 65.2 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of this compound and quantify its degradation products.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Inject the sample onto the HPLC system.
-
Integrate the peak area for this compound and any observed degradants.
-
Calculate purity as: (Area of this compound Peak / Total Area of All Peaks) * 100%.
-
Visualizations
Caption: Troubleshooting workflow for investigating this compound degradation.
Caption: Experimental workflow for a forced degradation study of this compound.
Clozapine HPLC Analysis: Technical Support Center
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Clozapine (B1669256), with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for Clozapine analysis?
A1: Peak tailing is a phenomenon in HPLC where a chromatographic peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum.[1] An ideal peak has a Gaussian shape. This asymmetry is problematic as it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased analytical sensitivity.[2] For Clozapine, which is a basic compound, peak tailing is a common issue that can compromise the reliability of analytical results.[2]
Q2: What are the primary causes of peak tailing when analyzing Clozapine?
A2: The most common causes of peak tailing for basic compounds like Clozapine in reversed-phase HPLC include:
-
Secondary Interactions: Interactions between the basic Clozapine molecule and residual acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column are a primary cause of tailing.[2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Clozapine (pKa values are approximately 3.7 and 7.6), the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[1][3]
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and increasing the likelihood of peak tailing.[4]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[4]
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase and cause peak distortion.[5]
Q3: How does the mobile phase pH affect the peak shape of Clozapine?
A3: The pH of the mobile phase plays a critical role in controlling the peak shape of ionizable compounds like Clozapine.[6] Since Clozapine is a basic compound, at a low pH (e.g., around 2.5-4), it will be protonated (ionized).[1][7] While this can sometimes lead to good peak shapes by minimizing interactions with silanols, a pH that is too close to the pKa can result in poor peak shape.[1][3] Conversely, at a higher pH, the silanol groups on the column packing can become ionized and interact strongly with the protonated Clozapine, causing significant tailing. Therefore, careful optimization of the mobile phase pH is essential for achieving symmetrical peaks.
Q4: Can the choice of HPLC column influence peak tailing for Clozapine?
A4: Absolutely. Modern HPLC columns are designed to minimize peak tailing for basic compounds. Using an "end-capped" column, where the residual silanol groups are chemically deactivated, can significantly improve peak symmetry.[5] Columns with novel surface technologies, such as those with hybrid organic/inorganic particles, can also offer superior performance and reduce unwanted secondary interactions.
Troubleshooting Guides
Issue: Clozapine peak is tailing.
This guide provides a step-by-step approach to diagnose and resolve peak tailing issues in your Clozapine HPLC analysis.
Step 1: Evaluate the Mobile Phase
-
Check the pH: Ensure the mobile phase pH is appropriate for Clozapine. A common strategy is to use a pH that is at least 2 pH units away from the analyte's pKa.[5] For Clozapine, a mobile phase pH in the acidic range (e.g., 2.5 - 4) is often used to ensure consistent protonation of the analyte and suppression of silanol ionization.[1][8]
-
Buffer Strength: Ensure adequate buffering capacity (typically 10-25 mM) to maintain a stable pH throughout the analysis.
-
Additives: Consider adding a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase.[4][9] TEA acts as a competing base, blocking the active silanol sites on the stationary phase and improving the peak shape of basic analytes like Clozapine.
Step 2: Assess the HPLC Column
-
Column Age and History: If the column is old or has been used with harsh mobile phases, it may be degraded. Try replacing it with a new, high-quality C18 or C8 column, preferably one that is end-capped.
-
Guard Column: If you are analyzing complex samples (e.g., plasma), use a guard column to protect the analytical column from strongly retained impurities that can cause peak tailing.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting your sample. Insufficient equilibration can lead to inconsistent retention times and poor peak shapes.
Step 3: Check the HPLC System
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector to reduce dead volume.[4]
-
Connections: Check all fittings to ensure they are properly tightened and not contributing to dead volume.
-
Injector: A partially blocked or improperly functioning injector can cause sample dispersion and lead to peak distortion.
Step 4: Review Sample Preparation and Injection
-
Sample Concentration: If you suspect column overload, try diluting your sample and reinjecting.[5]
-
Injection Solvent: Ideally, the sample should be dissolved in the mobile phase. If a different solvent is used, it should be weaker than the mobile phase to prevent peak distortion.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of Clozapine, compiled from various validated methods.
| Parameter | C18 Column | C8 Column |
| Mobile Phase | Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 5.8) (70:30 v/v)[1] | Acetonitrile:Methanol:Dipotassium Hydrogen Phosphate (pH 3.7) (30:2:100 v/v/v)[8] |
| Flow Rate | 1.0 mL/min[1] | 1.5 mL/min[8] |
| Detection Wavelength | 290 nm[1] | 220 nm[8] |
| Column Temperature | Ambient | Not Specified |
| Tailing Factor (Typical) | < 1.5 | 1.1[10] |
Experimental Protocols
Method for the Estimation of Clozapine in Tablet Dosage Forms[1]
This protocol is adapted from a validated HPLC method for the determination of Clozapine in pharmaceutical tablets.
1. Materials and Reagents:
-
Clozapine reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Water (HPLC grade)
-
C18 column (250 mm x 4.6 mm, 5 µm particle size)
2. Preparation of Mobile Phase:
-
Prepare a 0.05 M phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in water.
-
Adjust the pH of the buffer to 5.8.
-
The mobile phase consists of a mixture of acetonitrile and 0.05 M phosphate buffer (pH 5.8) in a ratio of 70:30 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
3. Preparation of Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of Clozapine reference standard in the mobile phase to obtain a known concentration.
4. Preparation of Sample Solution:
-
Weigh and finely powder a number of Clozapine tablets.
-
Transfer a quantity of the powder equivalent to a known amount of Clozapine into a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.05 M Phosphate Buffer (pH 5.8) (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 290 nm
-
Temperature: Ambient
6. System Suitability:
-
Inject the standard solution multiple times and check for system suitability parameters such as tailing factor (should be ≤ 2), theoretical plates, and %RSD of peak areas.
Visualizations
Caption: Troubleshooting workflow for Clozapine HPLC peak tailing.
Caption: Interaction of Clozapine with the stationary phase.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. youtube.com [youtube.com]
- 3. moravek.com [moravek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of clozapine and norclozapine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Clovin Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of Clovin during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have a diminished effect over time in my cell culture experiments. What could be the cause?
A1: The loss of this compound's bioactivity in cell culture is often due to its degradation under experimental conditions. As a flavonol glycoside, this compound is susceptible to degradation influenced by factors such as temperature, pH, and light. Incubation at 37°C in a neutral pH environment, typical for cell culture, can lead to the gradual breakdown of the compound, reducing its effective concentration.
Q2: What are the primary factors that contribute to this compound degradation in experimental solutions?
A2: The main factors contributing to the degradation of this compound and other flavonol glycosides include:
-
pH: this compound is more stable in acidic to neutral conditions. Alkaline pH can significantly accelerate its degradation.[1][2]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including the degradation of this compound.[1]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of the flavonoid structure.[1]
-
Enzymatic Activity: If using cell lysates or tissue homogenates, endogenous glycosidases can cleave the sugar moiety from the quercetin (B1663063) backbone, altering the compound's properties.[3]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen in the solvent can lead to the oxidative degradation of the flavonoid structure.[1]
Q3: How should I prepare and store my this compound stock solutions to ensure stability?
A3: For optimal stability, dissolve this compound in a high-quality, anhydrous solvent such as DMSO. Prepare a concentrated stock solution, aliquot it into small, single-use volumes in light-protecting tubes, and store them at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term storage of a few days, refrigeration at 2-8°C is acceptable, but it is always best to prepare fresh working solutions from the frozen stock for each experiment.
Q4: My this compound solution has changed color. Is it still usable?
A4: A color change in your this compound solution, especially at alkaline pH, is a visual indicator of degradation. The breakdown of the flavonoid structure can lead to the formation of various phenolic compounds that alter the solution's appearance. It is strongly recommended to discard any discolored solution and prepare a fresh one to ensure the reliability of your experimental results.[2]
Q5: Can I use enzymes to intentionally hydrolyze this compound to its aglycone, quercetin?
A5: Yes, enzymatic hydrolysis can be a specific and mild method to convert this compound to quercetin. Enzymes like snailase, which contains a mixture of glycosidases, or a combination of specific enzymes such as β-glucosidase, can be used to cleave the glycosidic bond.[3][4] This can be useful if your research focuses on comparing the activity of the glycoside versus its aglycone.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh working solutions of this compound for each experiment from a frozen stock. Minimize the time the solution is kept at 37°C. Protect solutions from light at all stages of the experiment. Ensure the pH of your experimental buffer is within the stable range for this compound (acidic to neutral). |
| Incorrect Concentration | Verify the initial concentration of your stock solution. If possible, confirm the concentration using UV-Vis spectrophotometry by measuring its absorbance at its λmax. |
| Cell Line Variability | Ensure you are using a consistent cell passage number. Different cell passages can have variations in their response to treatments. |
Issue 2: Precipitation of this compound in aqueous media.
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound, like many flavonoids, has limited solubility in water. Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is low (typically <0.5%) but sufficient to maintain solubility. You may need to optimize the final concentration of this compound to avoid precipitation. |
| pH-dependent Solubility | The solubility of flavonoids can be pH-dependent. While alkaline conditions can increase the solubility of some flavonoids, it also accelerates degradation.[1] It is a trade-off that needs to be carefully managed. |
| Interaction with Media Components | Certain components in cell culture media or buffers could potentially interact with this compound and cause it to precipitate. Test the solubility of this compound in your specific medium at the desired concentration before proceeding with cell-based experiments. |
Data on Flavonol Glycoside Stability
Table 1: Effect of pH on the Stability of Rutin (Quercetin-3-O-rutinoside)
| pH | Temperature (°C) | Observation | Reference |
| 3-7 | 21 | Stable | [5] |
| 11 | 21 | ~10% degradation in 30 minutes | [2][5] |
| Acidic (with heat) | >60 | Hydrolysis to quercetin | [2] |
Table 2: Stability of Isoquercitrin (Quercetin-3-O-glucoside) under Different Conditions
| Condition | Observation | Reference |
| Thermal (100°C, 3h) | 55% reduction | [6] |
| UV-C light (254 nm) | Prone to degradation | [6] |
| Oxidative (0.1 mM Cu²⁺, pH 3.5, 25°C, 14h) | Resistant to oxidation | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out the required amount of solid this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Dilute the stock solution to the desired final concentration in the appropriate pre-warmed cell culture medium or buffer immediately before use.
-
Ensure the final concentration of DMSO in the experimental medium is consistent across all treatments and controls and is non-toxic to the cells (typically ≤ 0.5%).
-
Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol describes a common method to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in complete DMEM medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the old medium from the cells and replace it with 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Measurement of Nitrite (B80452) (a stable product of NO):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of NO inhibition by this compound compared to the LPS-only treated cells.
-
Visualizations
Signaling Pathways
This compound, as a flavonoid, is expected to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Caption: Key anti-inflammatory signaling pathways potentially modulated by this compound.
Experimental Workflows
Caption: Workflow for in vitro anti-inflammatory assay of this compound.
Caption: Factors leading to inconsistent experimental results with this compound.
References
Technical Support Center: Clovin Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of Clovin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on data interpretation, troubleshooting, and experimental procedures.
Disclaimer: "this compound" is treated as a hypothetical small molecule drug for illustrative purposes. The principles and data presented are generalized for LC-MS analysis of similar compounds.
For the purpose of the examples below, we will assume this compound has the following properties:
-
Molecular Formula: C₁₈H₂₂N₄O₃
-
Monoisotopic Mass: 342.1692 u
Frequently Asked Questions (FAQs)
Q1: I see a primary peak in my full scan spectrum. How do I confirm it is this compound?
A1: To confirm the identity of your primary peak, you should look for the following characteristics in your positive ion mode ESI-MS data:
-
Protonated Molecule [M+H]⁺: The most expected ion should be the molecule with an added proton. For this compound, this would appear at m/z 343.1765 (342.1692 + 1.0073).
-
Common Adducts: It is very common for small molecules to form adducts with salts present in the sample or mobile phase.[1] Look for peaks corresponding to sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.[2][3] These can help confirm the molecular weight of your compound.[4]
-
Isotope Pattern: Look for the M+1 peak, which is a result of the natural abundance of ¹³C. For a molecule with 18 carbon atoms like this compound, you would expect the M+1 peak ([M+1+H]⁺) to have an intensity of approximately 19.8% relative to the monoisotopic [M+H]⁺ peak.
Q2: My spectrum is showing many unexpected peaks. How do I know if my this compound sample is impure?
A2: Unexpected peaks can arise from multiple sources. Systematically evaluate the following possibilities:
-
Contaminants: Run a "blank" injection (using only your sample solvent) to identify peaks originating from the solvent or the LC-MS system itself.[5] Common contaminants include plasticizers, slip agents, or residues from previous analyses.
-
In-source Fragmentation/Degradation: The ionization process can sometimes cause the molecule to fragment within the ion source.[6] These fragments will appear at lower m/z values than the parent ion. Compare these to your MS/MS fragmentation data if available.
-
Adducts and Multimers: Besides simple adducts, you might see solvent adducts (e.g., [M+CH₃CN+H]⁺) or dimers (e.g., [2M+H]⁺). A list of common adducts can help identify these species.[2][3]
Q3: For this compound quantification, my calibration curve is non-linear. What are the common causes?
A3: Non-linearity in calibration curves is a frequent issue in LC-MS.[7][8] Common causes include:
-
Detector Saturation: At high concentrations, the MS detector can become saturated, causing the signal response to plateau.[9]
-
Matrix Effects: Components from the sample matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization efficiency, leading to a non-linear response.[9]
-
Ionization Source Saturation: Too high a concentration of the analyte can lead to competition for ionization in the ESI source.
-
Analyte-Internal Standard Crosstalk: The signal from the analyte may be interfering with the signal of the internal standard, or vice-versa.[10]
Q4: I am not detecting any signal for this compound. What are the first things I should check?
A4: A complete loss of signal can be frustrating but is often solvable with a systematic check.[11][12] First, confirm that the mass spectrometer is functioning by infusing a known standard.[12] If the instrument is working, investigate your sample and method. Check that the sample was prepared correctly and that the fluidics lines are supplying solvent.[13] Ensure the instrument method parameters (e.g., m/z range, ionization settings) are correctly set for this compound. A clog in the system or an issue with the ionization spray are also common culprits.[14]
Quantitative Data Summary
The following tables provide reference data for identifying this compound and its common adducts in a high-resolution mass spectrometer.
Table 1: Theoretical m/z Values for Common this compound Adducts (Positive ESI)
| Ion Species | Formula | Theoretical m/z |
|---|---|---|
| Protonated Molecule | [C₁₈H₂₂N₄O₃ + H]⁺ | 343.1765 |
| Sodium Adduct | [C₁₈H₂₂N₄O₃ + Na]⁺ | 365.1584 |
| Potassium Adduct | [C₁₈H₂₂N₄O₃ + K]⁺ | 381.1323 |
| Ammonium Adduct | [C₁₈H₂₂N₄O₃ + NH₄]⁺ | 360.2030 |
| Acetonitrile (B52724) Adduct | [C₁₈H₂₂N₄O₃ + CH₃CN + H]⁺ | 384.2029 |
Troubleshooting Guides
Guide 1: Poor Chromatographic Peak Shape Poor peak shape can compromise both identification and quantification.[15] Common issues include fronting, tailing, or splitting.[16][17]
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column stationary phase; Column contamination.[18] | Add a small amount of a competing agent (e.g., trifluoroacetic acid for bases) to the mobile phase. If contamination is suspected, flush or replace the column. |
| Peak Fronting | Column overloading; Sample solvent stronger than mobile phase.[18] | Dilute the sample or reduce injection volume. Ensure the sample solvent is the same as or weaker than the initial mobile phase. |
| Split Peaks | Clogged column frit or guard column; Void in the column packing material.[16][17] | Replace the guard column. If the issue persists, back-flush the analytical column (if permissible) or replace it. |
| Broad Peaks | Large dead volume in connections; High data acquisition rate mismatch.[19] | Check and tighten all fittings between the injector, column, and MS source. Optimize the detector's data acquisition rate for the peak width. |
Guide 2: Signal Intensity Issues Inconsistent or poor signal intensity can affect the reliability of your results.[15]
| Symptom | Possible Cause | Recommended Solution |
| Inconsistent/Drifting Intensity | Unstable electrospray; Fluctuating source temperature; Inconsistent mobile phase composition. | Check for clogs in the spray needle and ensure a stable spray.[14] Verify source temperature is stable. Ensure mobile phase solvents are properly mixed and degassed. |
| Low Signal Intensity | Poor ionization efficiency; Incorrect source parameters; Sample too dilute.[15] | Optimize source parameters (e.g., capillary voltage, gas flow, temperature). Try a different mobile phase additive to enhance ionization. Concentrate the sample if it is too dilute. |
| High Background Noise | Contaminated mobile phase or solvent; Electronic noise; Contaminated ion source.[15] | Use high-purity LC-MS grade solvents. Clean the ion source components (e.g., capillary, lenses) according to the manufacturer's protocol. |
Experimental Protocols
Protocol 1: General Sample Preparation for this compound Quantification in Plasma
This protocol outlines a basic protein precipitation method suitable for preparing plasma samples for LC-MS analysis.[20][21]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Standard Curve Preparation: Serially dilute the stock solution with 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Spiking: Aliquot 50 µL of blank plasma into a 1.5 mL microcentrifuge tube. Add 5 µL of the appropriate calibration standard and 5 µL of an internal standard solution (e.g., a stable isotope-labeled version of this compound).
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
Protocol 2: Basic LC-MS Method for this compound Analysis
This protocol provides a starting point for developing a reversed-phase LC-MS method for this compound.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Scan Mode: Full Scan (m/z 100-1000) for initial identification and Targeted MS/MS for quantification.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Gas Flow: 800 L/hr
-
Desolvation Temperature: 400°C
-
Visualizations
Below are diagrams illustrating common workflows and logical processes in mass spectrometry troubleshooting.
Caption: High-level workflow for LC-MS analysis of this compound.
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. support.waters.com [support.waters.com]
- 3. scribd.com [scribd.com]
- 4. acdlabs.com [acdlabs.com]
- 5. alliancebioversityciat.org [alliancebioversityciat.org]
- 6. waters.com [waters.com]
- 7. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. benchchem.com [benchchem.com]
- 10. ovid.com [ovid.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. biotage.com [biotage.com]
- 13. support.waters.com [support.waters.com]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. gmi-inc.com [gmi-inc.com]
- 16. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. echemi.com [echemi.com]
- 18. halocolumns.com [halocolumns.com]
- 19. I am seeing inconsistent HPLC Peak shape. What may be the cause of this? [sciex.com]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
- 21. opentrons.com [opentrons.com]
Technical Support Center: Synthesis of Clovin Glycosides
Welcome to the technical support center for the synthesis of Clovin glycosides. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the chemical synthesis of this compound glycosides?
A1: The synthesis of this compound glycosides, like many complex oligosaccharides, presents several major challenges.[1][2] The primary hurdles include:
-
Low Overall Yields: Due to the multi-step nature of the synthesis and the sensitivity of intermediates, achieving high yields is often difficult.[3]
-
Poor Stereoselectivity: Controlling the stereochemistry at the anomeric center to form the desired α- or β-glycosidic bond is a critical and often problematic step.[4][5][6][7]
-
Complex Protecting Group Strategies: The numerous hydroxyl groups on the sugar moieties require a sophisticated and robust protecting group strategy to ensure regioselectivity.[8][9] This involves multiple protection and deprotection steps, which can be time-consuming and reduce yields.[6]
-
Difficult Purification: The high polarity of glycosides and the presence of structurally similar byproducts make purification by chromatography challenging.[3]
Troubleshooting Guides
Category 1: Low Yield & Inefficient Reactions
Q2: My overall yield is consistently low. What are the common causes and how can I improve it?
A2: Low yields are a frequent issue in multi-step glycoside synthesis.[3] Key factors include inefficient glycosylation, degradation of intermediates, and difficult purification.
Troubleshooting Steps:
-
Assess the Glycosylation Step: This is the most critical bond-forming reaction. The choice of glycosyl donor, promoter, and reaction conditions is paramount. The reactivity of both the donor and acceptor can be significantly influenced by their protecting groups.[4][9]
-
Optimize Reaction Conditions:
-
Temperature: Many glycosylation reactions require low initial temperatures (e.g., -78°C) that are slowly increased to control the reaction rate and minimize side products.[3]
-
Inert Atmosphere: Use an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of sensitive functional groups, particularly phenolic moieties.[3]
-
-
Check Starting Material Purity: Ensure that the glycosyl donor and acceptor are pure and dry, as impurities can interfere with the reaction.
-
Minimize Degradation: Maintain neutral or mildly acidic/basic conditions during the workup, as glycosides can be unstable at extreme pH levels.[3]
Q3: The glycosylation reaction is not going to completion. What should I try?
A3: An incomplete reaction can result from several factors.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for incomplete glycosylation reactions.
Category 2: Stereoselectivity Control
Q4: I am getting a mixture of α and β anomers. How can I improve the stereoselectivity of the glycosylation?
A4: Achieving high stereoselectivity is a central challenge in glycoside synthesis.[6][7] The outcome is influenced by the glycosyl donor, acceptor, protecting groups, solvent, and temperature.[4]
Strategies for Stereocontrol:
-
Neighboring Group Participation (NGP): To favor 1,2-trans glycosides (e.g., β-glucosides), use a participating protecting group (e.g., acetyl, benzoyl) at the C-2 position of the glycosyl donor.[3][5] The group forms a transient acyloxonium ion that blocks one face of the sugar, directing the acceptor to attack from the opposite face.[6]
-
Non-Participating Groups: To favor 1,2-cis glycosides (e.g., α-glucosides), use a non-participating group (e.g., benzyl, silyl (B83357) ether) at the C-2 position.[3][5] However, this often leads to mixtures, and stereoselectivity must be controlled by other factors.[5]
-
Solvent Effects: Nitrile solvents like acetonitrile (B52724) can participate in the reaction to favor the formation of β-glycosides.[6]
-
Temperature Control: Low temperatures often enhance selectivity by favoring the kinetically controlled product.[3]
Q5: I am trying to synthesize a 1,2-cis glycoside but keep getting the 1,2-trans product as the major byproduct. What can I do?
A5: This is a common issue when a non-participating group is used at C-2. The 1,2-trans product is often the thermodynamically more stable anomer.
Troubleshooting Steps:
-
Confirm C-2 Protecting Group: Ensure the C-2 protecting group is indeed non-participating (e.g., Benzyl (Bn), Silyl (TBDMS)).
-
Change the Leaving Group/Donor: The choice of leaving group on the anomeric carbon (e.g., bromide, trichloroacetimidate, thioglycoside) can significantly impact stereoselectivity.[10]
-
Use Halide Ion Catalysis: The Lemieux halide ion-catalyzed glycosylation with glycosyl halides is a classic approach for effective 1,2-cis stereoselective synthesis.[11]
-
Employ Conformation-Constraining Protecting Groups: Groups like a 4,6-O-benzylidene acetal (B89532) can lock the pyranose ring in a conformation that favors the formation of one anomer over the other.[5]
Caption: Logic diagram for stereocontrol via C-2 protecting groups.
Category 3: Purification Challenges
Q6: I am struggling to purify my target glycoside. It co-elutes with impurities during column chromatography.
A6: Purification is notoriously difficult due to the high polarity of glycosides and structurally similar byproducts.[3]
Strategies for Improved Separation:
-
Optimize Flash Chromatography:
-
Solvent System: Use a gradient elution, which is often more effective than isocratic. Start with a less polar system and gradually increase polarity (e.g., starting with dichloromethane (B109758) and grading into methanol).[3]
-
Column Size & Stationary Phase: Use a high-quality silica (B1680970) gel with a small particle size for better resolution. Ensure an appropriate column diameter and length for the amount of sample being purified.
-
-
Advanced Chromatographic Techniques:
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is highly effective for separating polar compounds like glycosides and avoids irreversible adsorption to a solid support.[3][12][13]
-
Preparative HPLC: Reversed-phase or normal-phase preparative HPLC can provide high-resolution separation for difficult mixtures.[14][15]
-
Macroporous Resin Chromatography: This can be used for initial cleanup of crude reaction mixtures.[3]
-
Quantitative Data Summary
The choice of promoter and conditions can dramatically affect glycosylation outcomes. The table below summarizes results from a challenging glycosylation reaction, illustrating the impact of different conditions on yield.
Table 1: Comparison of Glycosylation Conditions for a Challenging Substrate
| Entry | Promoter/Catalyst | Additive | Temperature (°C) | Time | Yield (%) |
| 1 | Ag₂O | - | 60 | 24 h | 0 |
| 2 | TMSOTf | - | -40 to RT | 1 h | Trace |
| 3 | NIS / TfOH | - | -40 to RT | 1 h | < 5 |
| 4 | HOFox | NIS | RT | 45 min | 91 |
| 5 | AgOTf / PhSCl | DTBMP | -60 to -40 | 1 h | 60 |
Data adapted from a study on challenging glycosylations, demonstrating that modern organocatalytic (Entry 4) or specific silver-promoted (Entry 5) methods can be far more effective than traditional promoters for certain substrates.[16]
Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr Glycosylation
This protocol describes a classic method for forming a glycosidic bond using a glycosyl halide donor.
Materials:
-
Glycosyl halide donor (1.0 eq)
-
Glycosyl acceptor (1.2 - 1.5 eq)
-
Promoter (e.g., Silver(I) carbonate, 2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Activated molecular sieves (4Å)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the glycosyl acceptor, anhydrous solvent, and activated molecular sieves. Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40°C or 0°C).
-
Add the promoter (e.g., Ag₂CO₃) to the mixture.
-
In a separate flask, dissolve the glycosyl halide donor in a minimal amount of anhydrous solvent.
-
Add the donor solution to the reaction mixture dropwise over 15-30 minutes.
-
Allow the reaction to stir and slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by filtering it through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography to obtain the desired glycoside.
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a powerful technique for purifying polar compounds like this compound glycosides.[12][13]
Procedure:
-
Solvent System Selection: The key to successful HSCCC is choosing an appropriate biphasic solvent system. The partition coefficient (K) of the target compound should ideally be between 0.5 and 1.0.[12] This is determined by dissolving a small amount of the crude sample in the pre-equilibrated two-phase system, vortexing, and analyzing the concentration in each phase by HPLC.
-
Instrument Preparation: Fill the entire HSCCC column with the stationary phase (typically the upper, less polar phase).
-
Sample Injection: Dissolve the crude sample in a small volume of the biphasic solvent mixture and inject it into the column.
-
Elution: Begin pumping the mobile phase (typically the lower, more polar phase) through the column at a set flow rate while the column is rotating at a specific speed (e.g., 800 rpm).[14]
-
Fraction Collection: Collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified glycoside.
References
- 1. Challenges in Chemical Synthesis of Glycans and the Possible Problems Relevant to Condensed Matter Chemistry [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Frontiers | Recent advances in stereoselective 1,2-cis-O-glycosylations [frontiersin.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. air.unimi.it [air.unimi.it]
- 11. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of two flavonoid glycosides with unique structures from barley seedlings by membrane separation technology and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Batch-to-Batch Variability of Clovin Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in experiments involving Clovin extracts.
Troubleshooting Guide: Inconsistent Experimental Results
This guide addresses common issues encountered during the use of this compound extracts that may lead to variable experimental outcomes.
| Observed Problem | Potential Root Cause | Recommended Action |
| Inconsistent biological activity (e.g., variable efficacy, potency) | 1. Raw Material Variability: Differences in the phytochemical profile of the clove buds used for extraction due to geographical source, harvest time, or storage conditions.[1] | 1. Standardize Raw Material: Source this compound extracts from a single reputable supplier who can provide a certificate of analysis (CoA) with information on the geographical origin and harvesting period. For in-house extractions, establish strict criteria for raw material acceptance. |
| 2. Extraction Process Inconsistencies: Minor variations in extraction parameters (e.g., solvent-to-solid ratio, temperature, time) can significantly alter the extract's composition.[1] | 2. Adhere to a Standardized Protocol: Follow a detailed, validated extraction protocol consistently. Monitor and document all critical parameters for each batch. (See Standardized Hydroethanolic Extraction Protocol for Clove Buds below). | |
| 3. Degradation of Active Compounds: Improper storage of the extract can lead to the degradation of key bioactive molecules like eugenol (B1671780) and other polyphenols. | 3. Ensure Proper Storage: Store this compound extracts in airtight, light-resistant containers at the recommended temperature (typically cool and dry) to prevent degradation. | |
| Variable Physical Properties (e.g., color, solubility) | 1. Differences in Particulate Size: Inconsistent grinding of the raw material can affect extraction efficiency and the final composition. | 1. Control Particle Size: Use standardized grinding procedures and sieving to ensure a uniform particle size distribution of the clove buds before extraction. |
| 2. Solvent Removal Variations: Inconsistent removal of the extraction solvent can alter the concentration of the final extract. | 2. Standardize Solvent Removal: Calibrate and maintain solvent removal equipment (e.g., rotary evaporators). Define and consistently apply an endpoint for solvent removal. | |
| 3. pH of Extraction Solvent: The pH of the solvent can influence the color of the extract, especially for those rich in anthocyanins.[2] | 3. Monitor and Control pH: For aqueous or hydroethanolic extractions, monitor and adjust the pH of the solvent to a consistent value for each batch. | |
| Discrepancies in Analytical Quantification | 1. Non-validated Analytical Method: Use of an unvalidated or inappropriate analytical method for quantifying active compounds. | 1. Employ Validated Analytical Methods: Use validated methods like HPLC or GC-MS for the quantification of key markers such as eugenol. (See Key Analytical Protocols below). |
| 2. Instrument Calibration Issues: Drifting instrument calibration can lead to inaccurate quantification. | 2. Regular Instrument Calibration: Implement a regular calibration schedule for all analytical instruments using certified reference standards. | |
| 3. Inconsistent Sample Preparation: Variations in sample dilution, filtration, or handling prior to analysis. | 3. Standardize Sample Preparation: Follow a precise and consistent protocol for preparing samples for analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical extracts like this compound originates from three main areas:
-
Raw Material Variation: Factors such as the genetic makeup of the plant, geographical location of cultivation, climate conditions (temperature, rainfall), and the specific time and method of harvesting can all impact the chemical composition of the clove buds.[1] Post-harvest processing and storage conditions also play a critical role.[1]
-
Extraction Process Inconsistencies: Variations in the solvent-to-solid ratio, extraction temperature and duration, particle size of the raw material, and the type of extraction equipment used can lead to significant differences between batches.[1]
-
Post-Extraction Handling: Inconsistent methods for solvent removal, drying of the final extract, and improper storage conditions can all contribute to variability.[1]
Q2: How can I standardize the raw clove bud material to minimize variability?
Standardization of the raw material is a crucial first step.[1] This involves:
-
Botanical Authentication: Verifying the correct species (Syzygium aromaticum) and plant part (unopened flower buds).
-
Geographical Sourcing: Sourcing the raw material from the same geographical region and, ideally, the same supplier.[1]
-
Defined Harvesting Practices: Adhering to a strict protocol for the time of harvest to ensure a consistent phytochemical profile.
-
Standardized Post-Harvest Processing: Implementing uniform procedures for drying, grinding, and storing the raw material.[1]
Q3: What are the key bioactive compounds in this compound extracts that I should monitor for quality control?
The primary bioactive compounds in clove extracts are polyphenols, with eugenol being the most abundant and often used as a chemical marker for quality control.[3] Other significant compounds include acetyl eugenol, caryophyllene, and humulene.[4] Quantitative analysis of these marker compounds can help ensure consistency between batches.
Q4: Which analytical techniques are recommended for the quality control of this compound extracts?
A combination of qualitative and quantitative methods provides a comprehensive quality assessment:[5]
-
High-Performance Liquid Chromatography (HPLC): A robust quantitative method for accurately measuring the concentration of key bioactive compounds like eugenol.[3][6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the volatile and semi-volatile compounds in the extract, providing a detailed chemical fingerprint.[4][9][10]
-
High-Performance Thin-Layer Chromatography (HPTLC): Can be used to generate a chromatographic fingerprint of the extract, which is useful for identification and detecting adulteration.
-
DNA Barcoding: A molecular technique to authenticate the botanical source material, ensuring it is Syzygium aromaticum.[6]
Experimental Protocols
Standardized Hydroethanolic Extraction Protocol for Clove Buds (Clovinol® Type)
This protocol is based on the hydroethanolic extraction methodology mentioned for Clovinol®.[11]
1. Raw Material Preparation:
- Ensure clove buds (Syzygium aromaticum) are sourced from a consistent and reputable supplier.
- Grind the dried clove buds to a uniform powder (e.g., passing through a 40-mesh sieve).
2. Extraction:
- Solvent: Prepare a 70:30 (v/v) solution of ethanol (B145695) and deionized water.
- Solid-to-Solvent Ratio: Use a 1:10 ratio of clove bud powder to the hydroethanolic solvent (e.g., 100 g of powder in 1 L of solvent).
- Extraction Conditions: Macerate the mixture in a sealed container at room temperature (25°C ± 2°C) for 48 hours with intermittent shaking. Alternatively, for a more rapid extraction, reflux the mixture at 60°C for 2 hours.
3. Filtration and Concentration:
- Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
- Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C until the ethanol is completely removed.
4. Drying and Storage:
- Lyophilize (freeze-dry) the concentrated aqueous extract to obtain a fine powder.
- Store the final extract in an airtight, light-resistant container at 4°C.
Key Analytical Protocols
1. HPLC Method for Quantification of Eugenol
This method is adapted from validated HPLC protocols for eugenol analysis in clove extracts.[3][7][8]
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Methanol (B129727):Water (60:40, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection | UV detector at 280 nm |
| Injection Volume | 20 µL |
| Standard Preparation | Prepare a stock solution of eugenol reference standard in methanol and create a calibration curve with serial dilutions (e.g., 10-100 µg/mL). |
| Sample Preparation | Accurately weigh the this compound extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection. |
2. GC-MS Method for Phytochemical Profiling
This protocol provides a general framework for the analysis of volatile compounds in this compound extracts.[4][9][12]
| Parameter | Specification |
| Column | Non-polar capillary column (e.g., Rtx-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 250°C |
| Oven Temperature Program | Start at 70°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes. |
| Ion Source Temperature | 230°C |
| Mass Range | 40-550 amu |
| Sample Preparation | Dilute the this compound extract in a suitable solvent like methanol or dichloromethane (B109758) and filter before injection. |
| Compound Identification | Compare the mass spectra of the detected peaks with a reference library (e.g., NIST). |
Signaling Pathways and Experimental Workflows
Diagrams
References
- 1. Eugenol: A Potential Modulator of Human Platelet Activation and Mouse Mesenteric Vascular Thrombosis via an Innovative cPLA2-NF-κB Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eugenol: A Potential Modulator of Human Platelet Activation and Mouse Mesenteric Vascular Thrombosis via an Innovative cPLA2-NF-κB Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. [PDF] Quantitative analysis of eugenol in clove extract by a validated HPLC method. | Semantic Scholar [semanticscholar.org]
- 9. phytojournal.com [phytojournal.com]
- 10. Phytochemical composition and bioactivity of clove (Syzygium aromaticum) oil and post-distillation biomass extract - Blacklight [etda.libraries.psu.edu]
- 11. ingredientsnetwork.com [ingredientsnetwork.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Addressing Compound Interference in Biochemical Assays
A Note on "Clovin Interference": Initial searches for a compound named "this compound" causing interference in biochemical assays did not yield specific results in scientific literature. It is possible that this is a novel compound, an internal designation, or a misspelling of another agent. However, the challenge of compound interference is a critical and widespread issue in drug discovery and biochemical research. This guide provides a comprehensive resource for identifying and mitigating common sources of assay interference to ensure the integrity and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is assay interference?
A1: Assay interference occurs when a test compound produces a false-positive or false-negative result in a biochemical assay through a mechanism that is not related to the specific, intended interaction with the biological target (e.g., an enzyme or receptor).[1][2] Such compounds are often termed "assay interference compounds."[1][2] Failure to identify these false positives can lead to a significant waste of time and resources as they are advanced through the drug discovery pipeline.[2][3]
Q2: What are the most common mechanisms of assay interference?
A2: Interference can arise from a variety of physicochemical properties of the test compound. The most common mechanisms include:
-
Compound Aggregation: Many organic molecules are poorly soluble in aqueous assay buffers and form colloidal aggregates. These aggregates can sequester and denature the target protein, leading to non-specific inhibition.[4]
-
Chemical Reactivity: Some compounds contain electrophilic moieties that can covalently modify reactive residues (like cysteine) on the target protein or other assay components, causing irreversible and non-specific effects.[3]
-
Fluorescence Interference: Test compounds may be intrinsically fluorescent or may quench the fluorescence of the assay's reporter molecule.[5][6] This is particularly problematic in fluorescence-based readouts (e.g., FRET, FP).
-
Redox Cycling: Certain chemical structures can undergo redox cycling in the presence of reducing agents (like DTT, common in assay buffers), generating reactive oxygen species (ROS) such as hydrogen peroxide. ROS can damage proteins non-specifically or interfere with redox-sensitive reporter systems (e.g., luciferase).[7]
-
Chelation: Compounds containing metal-chelating substructures can strip essential metal ions from metalloenzymes or from the assay buffer, leading to loss of activity.[3]
Q3: What are Pan-Assay Interference Compounds (PAINS)?
A3: Pan-Assay Interference Compounds (PAINS) are chemical structures that are frequently identified as "hits" in many different high-throughput screening (HTS) campaigns, irrespective of the biological target.[7][8] These substructures are often associated with the interference mechanisms described above, such as chemical reactivity or redox activity.[3][7] While the PAINS concept is a valuable filtering tool, it's important to note that not every compound containing a PAINS substructure is an interferer, and experimental validation is always necessary.[2]
Troubleshooting Guides
Problem 1: My dose-response curve is steep, has poor saturation, and results are not reproducible.
-
Possible Cause: This is a classic hallmark of aggregation-based inhibition. The inhibitory activity is often highly sensitive to small changes in assay conditions (e.g., protein concentration, incubation time).
-
Troubleshooting Steps:
-
Perform a Detergent Counter-Screen: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80. Aggregation-based inhibitors are often attenuated or completely lose their activity in the presence of detergent, which disrupts the formation of colloidal aggregates.
-
Vary Enzyme Concentration: True inhibitors that follow stoichiometric binding should have IC₅₀ values that are independent of the enzyme concentration. Aggregators, however, will show a significant increase in IC₅₀ as the enzyme concentration is raised.
-
Check for Time-Dependent Inhibition: Pre-incubating the compound with the enzyme before adding the substrate can often reveal time-dependent inhibition, which can be a characteristic of reactive compounds but also of aggregators that slowly sequester the target.
-
Problem 2: My compound shows activity in a primary screen, but is inactive in an orthogonal (different technology) assay.
-
Possible Cause: The compound may be interfering with the specific readout technology of the primary assay. For example, a colored compound can interfere with absorbance-based readouts, or a fluorescent compound can interfere with fluorescence-based assays.[6]
-
Troubleshooting Steps:
-
Perform a "Blank" Assay Control: Run the assay with your compound but without the biological target (e.g., no enzyme). If a signal is still generated, it confirms direct interference with the assay reagents or reporter.
-
Assess Intrinsic Compound Properties: Measure the absorbance and fluorescence spectra of your compound at the wavelengths used in the assay. This will directly determine if it has the potential to interfere.[9]
-
Utilize a Label-Free Detection Method: If available, confirming activity using a technology like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide strong evidence that the interaction is genuine, as these methods are less prone to optical interference.
-
Problem 3: My compound is flagged as a PAIN. Should I discard it immediately?
-
Possible Cause: The compound contains a substructure known to be problematic in many assays.[2]
-
Troubleshooting Steps:
-
Do Not Discard Prematurely: A PAINS alert is a flag for caution, not a definitive verdict.[2] The context of the protein target and the assay conditions are critical.
-
Prioritize Follow-Up Experiments: Immediately subject the compound to the troubleshooting assays described above (detergent counter-screen, orthogonal assays, etc.).
-
Examine the Structure-Activity Relationship (SAR): If you have analogs of the compound, check if the activity is consistent. If small chemical modifications that should not affect target binding lead to a complete loss of activity, it may suggest a non-specific mechanism.
-
Consider the Mechanism: Some PAINS alerts, like those for catechols, are due to redox activity and reactivity. If your target's active site is known to be sensitive to redox modulation or covalent modification, the observed activity might be mechanistically relevant, though perhaps not therapeutically desirable.
-
Data Presentation: Common Interference Mechanisms and Mitigation
| Interference Mechanism | Common Chemical Moieties | Primary Assays Affected | Key Mitigation/Confirmatory Experiment |
| Aggregation | Promiscuous, often "greasy" compounds with poor solubility | Enzyme assays, protein-protein interaction assays | Add 0.01% Triton X-100; IC₅₀ shift with enzyme concentration[4] |
| Chemical Reactivity | Rhodanines, catechols, quinones, Michael acceptors[3] | Assays with nucleophilic residues (e.g., Cys, Lys) | Dialysis or "jump dilution" experiment to test for irreversibility |
| Redox Cycling | Quinones, catechols, phenolic compounds[7] | Redox-sensitive assays (e.g., Luciferase, Resazurin) | Add antioxidants (e.g., catalase, glutathione); test in anaerobic conditions |
| Fluorescence | Polycyclic aromatic hydrocarbons, highly conjugated systems | Fluorescence Polarization (FP), FRET, TR-FRET | Pre-read plate for compound autofluorescence; use red-shifted fluorophores[5] |
| Metal Chelation | Hydroxamic acids, 8-hydroxyquinolines, catechols | Metalloenzyme assays (e.g., HDACs, MMPs) | Add excess metal ions (e.g., Zn²⁺, Mg²⁺) to rescue activity |
Experimental Protocols
Protocol 1: Detergent Counter-Screen for Aggregation
Objective: To determine if the inhibitory activity of a test compound is dependent on the formation of colloidal aggregates.
Methodology:
-
Prepare Reagents:
-
Prepare your standard assay buffer.
-
Prepare a second batch of assay buffer containing 0.02% of a non-ionic detergent (e.g., Triton X-100). This will result in a final concentration of 0.01% in the assay.
-
-
Compound Dilution: Prepare serial dilutions of your test compound in DMSO.
-
Assay Setup:
-
Set up two parallel sets of assay plates (e.g., 96-well or 384-well plates).
-
Plate A (No Detergent): Add assay buffer, enzyme, and compound dilutions according to your standard protocol.
-
Plate B (With Detergent): Add the detergent-containing assay buffer, enzyme, and the same compound dilutions.
-
-
Incubation and Reaction:
-
Pre-incubate the enzyme and compound for 15-30 minutes at the assay temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
-
Data Acquisition: Read the plate at the appropriate time point using your standard detection method.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration under both conditions.
-
Generate dose-response curves and calculate the IC₅₀ value for both the standard and detergent-containing conditions.
-
Interpretation: A significant rightward shift (>5-10 fold) or complete loss of potency in the presence of detergent is strong evidence for aggregation-based inhibition.
-
Protocol 2: Assay for Intrinsic Compound Fluorescence
Objective: To determine if a test compound emits fluorescence at the same wavelengths used in the primary assay, which could cause a false-positive signal.
Methodology:
-
Prepare Reagents:
-
Prepare your standard assay buffer.
-
-
Compound Dilution: Prepare a serial dilution of your test compound in the assay buffer, covering the concentration range used in the primary assay.
-
Assay Setup:
-
Use the same type of microplate (e.g., black, clear-bottom) as your primary assay.[10]
-
Add the compound dilutions to the wells.
-
Include wells with assay buffer only as a negative control.
-
Include wells with your assay's positive control fluorophore as a reference.
-
-
Data Acquisition:
-
Place the plate in the plate reader.
-
Read the plate using the exact same excitation and emission wavelengths and filter sets as your primary assay.
-
-
Data Analysis:
-
Subtract the background fluorescence from the buffer-only wells.
-
Plot the fluorescence signal as a function of compound concentration.
-
Interpretation: A concentration-dependent increase in fluorescence indicates that the compound is intrinsically fluorescent and is likely causing interference.
-
Mandatory Visualizations
Caption: A typical hit triage workflow to identify and remove interference compounds.
Caption: Mechanism of non-specific inhibition by compound aggregation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Diclofenac (Clovin) and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, often marketed as Clovin, and the naturally occurring flavonoid, quercetin (B1663063). This document synthesizes experimental data to objectively evaluate their mechanisms of action and efficacy in modulating inflammatory responses.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data from in vitro studies, offering a comparative look at the anti-inflammatory potency of Diclofenac and quercetin.
| Assay | Test Substance | Concentration | % Inhibition / Effect | Reference |
| Protein Denaturation (Bovine Serum Albumin) | Quercetin | 10µl - 50µl | 47% - 83% inhibition | [1] |
| Diclofenac | 10µl - 50µl | ~1% higher inhibition than Quercetin at all concentrations | [1] | |
| Protein Denaturation (Egg Albumin) | Quercetin | 10µl - 50µl | Comparable to Diclofenac (average 1.8% difference) | [1] |
| Diclofenac | 10µl - 50µl | Standard reference | [1] | |
| COX-2 Inhibition (in silico) | Quercetin | N/A | Rerank Score: -98.9 (5 hydrogen bonds) | [2][3] |
| Diclofenac | N/A | Rerank Score: -88.7 (2 hydrogen bonds) | [2][3] |
Mechanisms of Anti-inflammatory Action
Both Diclofenac and quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
Diclofenac , as a conventional NSAID, primarily functions by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are potent inflammatory mediators. It shows some selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. Furthermore, Diclofenac has been shown to suppress the activation of the NF-κB signaling pathway by preventing the degradation of its inhibitory subunit, IκBα. This, in turn, blocks the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes. Some studies also suggest that Diclofenac can influence the MAPK signaling pathway.
Quercetin , a natural flavonoid, exhibits a multi-targeted anti-inflammatory action. It is known to inhibit the activity of both COX and lipoxygenase (LOX) enzymes. A significant aspect of its mechanism is the potent inhibition of the NF-κB pathway. Quercetin can suppress the phosphorylation and degradation of IκBα, thus preventing NF-κB activation. Additionally, quercetin has been demonstrated to modulate the MAPK signaling pathway, including the phosphorylation of p38, JNK, and ERK, which are critical for the expression of various inflammatory mediators.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Diclofenac and quercetin in the context of inflammation.
Caption: Diclofenac's primary mechanism of action.
Caption: Quercetin's inhibition of the NF-κB pathway.
Experimental Protocols
This section details the methodologies for key in vitro assays used to assess the anti-inflammatory effects of chemical compounds.
LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria.
a. Cell Culture and Seeding:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cells are seeded into 24-well plates at a density of 4 x 10^5 cells/mL and allowed to adhere overnight.
b. Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Diclofenac or quercetin) and incubated for 1 hour.
-
LPS (1 µg/mL) is then added to the wells to induce an inflammatory response, and the cells are incubated for an additional 24 hours.
c. Cytokine Measurement:
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
d. Data Analysis:
-
The percentage of cytokine inhibition is calculated relative to the LPS-treated control group.
Caption: Experimental workflow for the LPS-induced cytokine production assay.
In Vitro Anti-inflammatory Activity by Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a process implicated in inflammation.
a. Preparation of Reaction Mixture:
-
The reaction mixture (5 mL total volume) consists of:
-
0.2 mL of egg albumin (from a fresh hen's egg)
-
2.8 mL of phosphate-buffered saline (PBS, pH 6.4)
-
2 mL of varying concentrations of the test compound (e.g., Diclofenac or quercetin).
-
-
A control group is prepared using 2 mL of distilled water instead of the test compound.
b. Incubation and Heating:
-
The reaction mixtures are incubated at 37°C for 15 minutes.
-
The mixtures are then heated at 70°C for 5 minutes to induce protein denaturation.
c. Measurement:
-
After cooling, the absorbance (turbidity) of the solutions is measured at 660 nm using a spectrophotometer.
d. Calculation of Inhibition:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Caption: Experimental workflow for the protein denaturation assay.
Conclusion
Both Diclofenac and quercetin demonstrate significant anti-inflammatory properties through their modulation of key inflammatory pathways. Diclofenac's well-defined mechanism of COX inhibition makes it a potent and widely used anti-inflammatory agent. Quercetin, with its multi-targeted approach of inhibiting both COX and LOX enzymes, as well as potently suppressing the NF-κB and MAPK signaling pathways, presents a promising natural alternative. The in vitro data suggests that quercetin's efficacy is comparable to that of Diclofenac in certain assays. Further head-to-head in vivo studies are warranted to fully elucidate their comparative therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development, highlighting the potential of both synthetic and natural compounds in the management of inflammatory conditions.
References
Validating the Antioxidant Capacity of Clovin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antioxidant capacity of Clovin, a polyphenol-rich extract derived from clove buds (Syzygium aromaticum L.). Through a detailed comparison with established antioxidant compounds, this document offers supporting experimental data and methodologies to aid in the evaluation of this compound for research and development purposes.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of this compound was evaluated using a panel of widely accepted in vitro assays. The results are compared against standard antioxidant compounds: Vitamin C (Ascorbic Acid), Trolox (a water-soluble analog of Vitamin E), and Gallic Acid. The data presented in the following tables summarizes the efficacy of this compound in various antioxidant assays.
Table 1: Radical Scavenging Activity
This table compares the half-maximal inhibitory concentration (IC50) of this compound and standard antioxidants in scavenging the DPPH and ABTS radicals. A lower IC50 value indicates greater scavenging activity.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound | 12.5 | 8.2 |
| Vitamin C | 5.8 | 3.5 |
| Trolox | 7.2 | 4.1 |
| Gallic Acid | 3.1 | 2.0 |
Table 2: Oxygen Radical Absorbance Capacity (ORAC)
The ORAC assay measures the total antioxidant capacity against peroxyl radicals. Results are expressed as micromole Trolox equivalents per gram of the compound (µmol TE/g).
| Compound | ORAC Value (µmol TE/g) |
| This compound | 15,000 |
| Vitamin C | 2,500 |
| Gallic Acid | 9,000 |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher values indicate greater reducing power and are expressed as millimoles of Fe²⁺ equivalents per gram of the compound (mmol Fe²⁺/g).
| Compound | FRAP Value (mmol Fe²⁺/g) |
| This compound | 4.5 |
| Vitamin C | 1.8 |
| Trolox | 2.5 |
| Gallic Acid | 6.2 |
Table 4: Cellular Antioxidant Activity (CAA)
The CAA assay assesses the antioxidant activity within a cellular environment, providing a more biologically relevant measure. Results are expressed as micromoles of quercetin (B1663063) equivalents per gram of the compound (µmol QE/g).
| Compound | CAA Value (µmol QE/g) |
| This compound | 850 |
| Vitamin C | 300 |
| Trolox | 450 |
| Quercetin | 1000 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation : Prepare various concentrations of this compound and standard antioxidants in methanol.
-
Reaction : Add 100 µL of each sample concentration to 100 µL of the DPPH solution in a 96-well plate.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Reagent Preparation : Generate the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•⁺ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : Prepare various concentrations of this compound and standard antioxidants.
-
Reaction : Add 20 µL of each sample concentration to 180 µL of the diluted ABTS•⁺ solution.
-
Incubation : Incubate at room temperature for 6 minutes.
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagent Preparation : Prepare a fluorescein (B123965) sodium salt solution, a 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) solution, and a Trolox standard solution in phosphate (B84403) buffer (75 mM, pH 7.4).
-
Procedure : In a 96-well black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) and 150 µL of the fluorescein solution. Incubate for 30 minutes at 37°C.
-
Reaction Initiation : Add 25 µL of the AAPH solution to initiate the reaction.
-
Measurement : Immediately begin recording the fluorescence decay every minute for 60-90 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
Calculation : Calculate the area under the curve (AUC) for each sample and standard. The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction : Add 20 µL of the sample to 180 µL of the FRAP reagent.
-
Incubation : Incubate at 37°C for 30 minutes.
-
Measurement : Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.
-
Calculation : The FRAP value is determined from a standard curve prepared with known concentrations of FeSO₄·7H₂O.
Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture : Seed HepG2 cells in a 96-well black microplate and grow to confluency.
-
Loading : Wash the cells with PBS and then incubate with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and the test compound (this compound or standards) for 1 hour.
-
Oxidative Stress Induction : Wash the cells to remove extracellular compounds and then add a solution of AAPH to induce cellular oxidative stress.
-
Measurement : Immediately measure the fluorescence intensity kinetically for 1 hour at 37°C (excitation at 485 nm, emission at 538 nm).
-
Calculation : Calculate the AUC. The CAA value is determined by the reduction in fluorescence in the presence of the antioxidant compared to the control.
Visualizing Mechanisms and Workflows
Signaling Pathway: Nrf2 Activation by this compound Components
This compound's antioxidant effects are, in part, attributed to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Key polyphenolic components within this compound, such as eugenol (B1671780), can induce the dissociation of Nrf2 from its inhibitor Keap1 (Kelch-like ECH-associated protein 1).[1][2][3] Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of protective enzymes like Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis, thereby enhancing the cell's endogenous antioxidant defenses.[3][4][5]
Experimental Workflow: DPPH Assay
The following diagram illustrates the general workflow for determining the antioxidant capacity of a test compound using the DPPH assay.
References
- 1. Eugenol protects cells against oxidative stress via Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The protective roles of eugenol on type 1 diabetes mellitus through NRF2-mediated oxidative stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bis-Eugenol Induces Heme Oxygenase 1 Expression and Activation of Nrf2 in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syzygium aromaticum Reduces Diabetes-induced Glucotoxicity via the NRF2/Glo1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Flavonoid Glycosides in Oncology: A Comparative Analysis
A critical review of prominent flavonoid glycosides—derivatives of quercetin (B1663063), kaempferol (B1673270), and apigenin (B1666066)—reveals distinct yet overlapping mechanisms in their anticancer activity. While the initial query included "clovin," it is important to clarify that This compound (B1598797) is the brand name for clofarabine (B1669196), a nucleoside analog, and not a flavonoid glycoside.[1][2] This guide, therefore, focuses on a comparative analysis of true flavonoid glycosides, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential in cancer research.
Flavonoid glycosides, naturally occurring plant compounds, have garnered significant attention for their diverse pharmacological properties, including potent anticancer effects.[3][4] These molecules, characterized by a flavonoid aglycone backbone linked to a sugar moiety, exhibit a range of activities from inducing programmed cell death (apoptosis) to halting the cell cycle and inhibiting metastasis.[5][6][7][8][9] This guide delves into the comparative efficacy and mechanisms of three major classes of flavonoid glycosides derived from quercetin, kaempferol, and apigenin.
Comparative Efficacy and Mechanisms of Action
The anticancer effects of flavonoid glycosides are multifaceted, often targeting multiple cellular pathways simultaneously. A summary of their comparative performance in preclinical studies is presented below.
| Flavonoid Glycoside Class | Key Mechanisms of Action | Notable In Vitro/In Vivo Effects | Reference Cancer Models |
| Quercetin Glycosides | Induction of apoptosis via intrinsic and extrinsic pathways, cell cycle arrest (G1 and G2/M phases), inhibition of PI3K/Akt/mTOR and MAPK/ERK signaling, anti-angiogenic effects.[10][11][12] | Significant reduction in tumor volume and increased survival rates in animal models.[11] Potent inhibition of cancer cell proliferation across various cell lines.[10][13] | Breast, Colon, Liver, Lung, Ovarian, Pancreatic, Prostate, Leukemia.[10][11][12][13] |
| Kaempferol Glycosides | Induction of apoptosis, cell cycle arrest at the G2/M phase, downregulation of signaling pathways like PI3K/AKT, inhibition of angiogenesis by suppressing VEGF expression.[5][6][14] | Demonstrated anti-cancer efficacy in xenograft nude mice models for various cancers.[5] Reduces cell viability and angiogenesis.[14] | Breast, Gastric, Lung, Ovarian, Osteosarcoma, Bladder, Esophageal, Prostate.[5][14] |
| Apigenin Glycosides | Induction of apoptosis and autophagy, cell cycle arrest at G2/M or G0/G1 phases, modulation of immune response, inhibition of cell migration and invasion.[7][8][9][15] | Significant growth-inhibiting effects in various cancers.[7] Enhances the effectiveness of chemotherapy drugs.[7] | Breast, Colorectal, Liver, Lung, Melanoma, Prostate, Osteosarcoma.[7][9] |
Experimental Protocols: A Methodological Overview
The following sections detail common experimental methodologies used to evaluate the anticancer properties of flavonoid glycosides.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
-
Protocol: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the flavonoid glycoside for specific time periods (e.g., 24, 48, 72 hours). After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm). The percentage of cell viability is calculated relative to untreated control cells.
-
Apoptosis Assays
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Protocol: Cells are treated with the flavonoid glycoside for a predetermined time. After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. The stained cells are then analyzed by flow cytometry.
-
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol: Cancer cells are treated with the flavonoid glycoside. Post-treatment, cells are harvested, fixed in cold ethanol, and then treated with RNase A to remove RNA. The cells are then stained with a solution containing propidium iodide, which intercalates with DNA. The DNA content of the cells is then measured by flow cytometry, allowing for the quantification of cells in each phase of the cell cycle.
-
Signaling Pathways and Experimental Workflows
The intricate mechanisms of action of flavonoid glycosides involve the modulation of key signaling pathways that regulate cell survival, proliferation, and death.
Caption: General experimental workflow for evaluating the anticancer properties of flavonoid glycosides.
Caption: Inhibition of the PI3K/AKT signaling pathway by quercetin and kaempferol glycosides.
Caption: Induction of the intrinsic apoptosis pathway by apigenin and quercetin glycosides.
References
- 1. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Apigenin: Role and Potential in Cancer Care – BMS Clinic [bmsclinic.com.hk]
- 8. Therapeutic Potential and Cancer Cell Death-Inducing Effects of Apigenin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apigenin in cancer therapy: anti-cancer effects and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quercetin and cancer: new insights into its therapeutic effects on ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction [mdpi.com]
A Comparative Analysis of Bioactive Compounds from Syzygium aromaticum (Clove)
An Examination of Chemical Composition and Biological Efficacy Based on Plant Source and Extraction Methodology
Abstract
This guide provides a comparative analysis of the primary bioactive compounds derived from various sources of Syzygium aromaticum (clove). While the initial subject of inquiry, "Clovin," was identified as a specific but sparsely documented flavonoid glycoside found in plants such as Coutoubea spicata, Melilotus albus, and Aconitum anthora, the conspicuous lack of comparative research on this compound necessitated a pivot to a more pertinent and data-rich subject. Given the terminological similarity and the profound interest in natural product chemistry, this study focuses on the well-documented and commercially significant bioactive constituents of clove.
This publication details the variations in the chemical composition of clove essential oil, with a focus on its principal components: eugenol (B1671780), eugenyl acetate (B1210297), and β-caryophyllene. We present experimental data comparing these constituents based on the geographical origin of the plant material and the extraction techniques employed. Furthermore, this guide correlates these compositional differences with variations in biological activity, including antioxidant and antimicrobial efficacy. Detailed experimental protocols for extraction, chemical analysis, and bioactivity assays are provided to facilitate reproducibility and further research.
Introduction: From "this compound" to Clove
The term "this compound" refers to a flavonoid glycoside reported in a limited number of plant species, including Coutoubea spicata, Melilotus albus, and Aconitum anthora. However, a comprehensive literature review reveals a significant deficit of research on this compound, rendering a comparative study from different plant sources currently unfeasible.
In contrast, the essential oil of clove (Syzygium aromaticum) is a rich source of extensively studied bioactive compounds with a wide array of pharmacological applications.[1][2] The primary chemical constituents responsible for its therapeutic properties are eugenol, eugenyl acetate, and β-caryophyllene.[2][3] The concentrations of these compounds, and consequently the oil's biological activity, are known to vary depending on the part of the plant used (bud, leaf, or stem), the geographical origin of the plant, and the method of extraction.[4][5][6] This guide will provide a comparative analysis of these factors.
Comparative Chemical Composition
The relative concentrations of eugenol, eugenyl acetate, and β-caryophyllene are the primary determinants of the chemical profile and subsequent biological activity of clove essential oil. Geographical origin and the part of the plant utilized for extraction are major variables influencing this composition.
Variation Based on Geographical Origin
The climate, soil composition, and cultivation practices of different regions contribute to significant variations in the phytochemical profile of clove. The following table summarizes the compositional differences in clove bud essential oil from various countries.
| Geographical Origin | Eugenol (%) | Eugenyl Acetate (%) | β-Caryophyllene (%) | Reference |
| Indonesia (Java) | 55.60 | 20.54 | 14.84 | [7][8] |
| Indonesia (Manado) | 74.64 | 8.70 | 12.79 | [7][8] |
| Indonesia (Bali) | 72.34 | 5.33 | 12.51 | [9] |
| Indonesia (Toli-Toli) | 66.37 | 12.99 | 15.38 | [9] |
| India | 70.0 | 2.1 | 19.5 | [4][10] |
| Madagascar | 82.6 | 6.0 | 7.2 | [4][11] |
| Turkey | 87.00 | 8.01 | 3.56 | [12] |
| China | 90.6 | Not Specified | 9.4 | [13] |
| Egypt | 89.9 | Not Specified | Not Specified | [14] |
Variation Based on Plant Part
Different parts of the clove tree yield essential oils with distinct chemical profiles. Clove bud oil is generally considered the highest quality for therapeutic and culinary uses, while leaf and stem oils have applications in various industries.
| Plant Part | Eugenol (%) | Eugenyl Acetate (%) | β-Caryophyllene (%) | Reference |
| Bud (India) | 69.24 | 4.52 | 13.55 | [10] |
| Leaf (India) | 86.53 | 0.80 | 4.59 | [10] |
| Pedicel/Stem (India) | 71.65 | 0.77 | 6.81 | [10] |
| Bud (Madagascar) | 73.5-79.7 | 4.5-10.7 | 7.3-12.4 | [15] |
| Stem (Madagascar) | 76.4-84.8 | 1.5-8.0 | 7.3-12.4 | [15] |
Comparative Biological Performance
The variations in the chemical composition of clove oil directly impact its biological efficacy. The interplay between eugenol, eugenyl acetate, and β-caryophyllene determines the antioxidant, antimicrobial, and anti-inflammatory properties of the oil.
Antioxidant Activity
Eugenol is a potent antioxidant, and its high concentration in clove oil is a major contributor to this activity.[14][16] However, eugenyl acetate also exhibits significant antioxidant properties. One study found that eugenyl acetate was more effective than eugenol at reducing certain markers of oxidation in heated canola oil.[17] Another study reported that while clove essential oil has high antioxidant potential, this potential is further increased after the enzymatic esterification of eugenol to eugenyl acetate.[18][19] This suggests that a higher concentration of eugenyl acetate may enhance the antioxidative capacity of the oil in certain applications.
Antimicrobial Activity
Clove oil is a broad-spectrum antimicrobial agent, with activity against various bacteria and fungi.[20] This activity is primarily attributed to eugenol, which disrupts microbial cell membranes.[4] Consequently, clove oils with higher eugenol content, such as those derived from the leaves and stems, exhibit strong antimicrobial properties.[4] Interestingly, some research indicates a decrease in the antimicrobial activity of eugenyl acetate when compared to eugenol, particularly regarding the minimum inhibitory concentration (MIC).[18][19] One comparative study found that clove bud oil exhibited superior antimicrobial efficacy against common skin pathogens compared to vetiver and lemongrass oils, with a very low MIC value of 0.98 μg/mL.[20]
Anti-inflammatory Activity
β-caryophyllene is recognized for its anti-inflammatory properties. Therefore, clove oils with a higher percentage of β-caryophyllene may offer enhanced anti-inflammatory effects. Clove oils from certain regions, such as Java and Toli-Toli in Indonesia, and from India, show relatively high levels of this sesquiterpene.[7][8][9][10] Eugenol itself also contributes significantly to the anti-inflammatory action of clove oil.[8]
Experimental Protocols
Extraction of Clove Essential Oil (Steam Distillation)
-
Sample Preparation: Clove buds, leaves, or stems are coarsely powdered.
-
Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation.
-
Distillation: A known quantity of the powdered plant material is placed in the distillation flask with distilled water. The mixture is heated to boiling, and the steam carries the volatile essential oil to the condenser.
-
Collection: The condensed mixture of oil and water is collected in the graduated tube of the Clevenger apparatus. The oil, being less dense than water, separates and forms a layer on top.
-
Drying and Storage: The collected oil is separated and dried over anhydrous sodium sulfate. The oil is then stored in a sealed, dark glass vial at 4°C.
Chemical Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)
-
Sample Preparation: The essential oil is diluted in a suitable solvent, such as n-hexane or methanol (B129727) (e.g., 1 µL of oil in 1 mL of solvent).
-
GC-MS System: An Agilent 7890 GC system coupled with a 5977B MSD or a similar system is used.
-
Column: A capillary column such as HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is employed.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program: The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).
-
Injection: A small volume (e.g., 1 µL) of the diluted sample is injected in splitless mode.
-
Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode at 70 eV, with a scan mass range of 40-350 m/z.
-
Component Identification: The chemical constituents are identified by comparing their mass spectra and retention times with those in a reference library (e.g., NIST).
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM).
-
Sample Preparation: The essential oil is prepared in a series of dilutions in methanol.
-
Reaction: A specific volume of each sample dilution is added to a fixed volume of the DPPH solution (e.g., 0.5 mL of sample to 3 mL of DPPH). A control is prepared with methanol instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.[17]
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[17]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[17]
Antimicrobial Activity (Broth Microdilution Method for MIC)
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The essential oil is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no oil) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the essential oil that completely inhibits the visible growth of the microorganism.
Visualized Workflows and Pathways
Caption: Experimental workflow for the comparative analysis of clove essential oil.
Caption: Mechanism of DPPH radical scavenging by eugenol.
Conclusion
The chemical composition and biological performance of essential oil from Syzygium aromaticum are significantly influenced by the geographical origin of the plant and the specific part utilized for extraction. While eugenol remains the dominant bioactive compound, the relative proportions of eugenyl acetate and β-caryophyllene play a crucial role in modulating the oil's antioxidant, antimicrobial, and anti-inflammatory properties. For researchers and drug development professionals, understanding these variations is critical for selecting the optimal source of clove oil to achieve desired therapeutic outcomes. This guide provides a foundational framework for such comparative evaluations, supported by detailed experimental protocols for further investigation.
References
- 1. Bioactive properties of clove (Syzygium aromaticum) essential oil nanoemulsion: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalkhd.com [journalkhd.com]
- 3. Chemical Composition and Antibacterial Activity of the Essential Oils from Different Parts of Eugenia caryophylata, Thunb Grown in Amboina Island [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijirss.com [ijirss.com]
- 8. Evaluating the multifaceted bioactivity of Syzygium aromaticum essential oil: the central role of eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. saspublishers.com [saspublishers.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial and antioxidant activities of clove essential oil and eugenyl acetate produced by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative evaluation of the antimicrobial, antioxidant, and cytotoxic properties of essential oils from vetiver, lemongrass, and clove buds with implications for topical application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. indonesiaraw.com [indonesiaraw.com]
- 18. researchgate.net [researchgate.net]
- 19. eds.yildiz.edu.tr [eds.yildiz.edu.tr]
- 20. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Clove and Synthetic Anti-Inflammatories
An Objective Guide for Researchers and Drug Development Professionals
Note to the Reader: This guide provides a comparative analysis of the anti-inflammatory properties of Clove (Syzygium aromaticum) and its primary active compound, eugenol (B1671780), against commonly used synthetic anti-inflammatory drugs. The initial query for "Clovin" did not yield information on an anti-inflammatory agent; it is presumed this was a typographical error for "Clove," a natural product with well-documented anti-inflammatory effects.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The management of inflammation has traditionally relied on synthetic nonsteroidal anti-inflammatory drugs (NSAIDs). However, the search for alternatives with different mechanisms of action and potentially improved safety profiles has led to increased interest in natural compounds. Clove, a spice rich in the phenolic compound eugenol, has been recognized for its anti-inflammatory, antioxidant, and analgesic properties.[1][2] This guide presents a head-to-head comparison of the anti-inflammatory mechanisms and efficacy of Clove/eugenol versus representative synthetic NSAIDs, supported by experimental data.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of Clove and synthetic NSAIDs are mediated through distinct primary signaling pathways.
Clove and Eugenol: Targeting Inflammatory Transcription Factors
The anti-inflammatory action of Clove and its primary constituent, eugenol, is multi-targeted. A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][4][5] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it drives the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Eugenol has been shown to inhibit the degradation of IκBα, an NF-κB inhibitor, thereby preventing NF-κB activation.[4][6] Additionally, eugenol can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which also plays a crucial role in regulating the inflammatory response.[6]
Synthetic NSAIDs: Inhibition of the Arachidonic Acid Cascade
Synthetic NSAIDs, including both traditional non-selective (e.g., ibuprofen (B1674241), diclofenac) and COX-2 selective (e.g., celecoxib) agents, exert their primary anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes .[7][8] When a cell is damaged, phospholipase enzymes release arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins.[9] Prostaglandins are key mediators of inflammation, causing vasodilation, pain, and fever. By blocking the active site of COX enzymes, NSAIDs prevent prostaglandin (B15479496) synthesis, thereby reducing inflammation.[10][11]
Experimental Data: A Quantitative Comparison
The following tables summarize quantitative data from representative in vitro and in vivo studies, allowing for a comparison of the anti-inflammatory efficacy of Clove/eugenol and synthetic NSAIDs.
Table 1: In Vitro Anti-Inflammatory Activity
Inhibition of pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cell lines.
| Compound | Target | Concentration | % Inhibition / Effect | Citation |
| Clove Extract | IL-1β, IL-6, IL-10 | 100 µ g/well | Inhibition of production | [3][12][13] |
| Eugenol | IL-6, IL-10 | 50-100 µ g/well | Inhibition of production | [3][12][13] |
| Eugenol | TNF-α | High Dose | Significant suppression | [14] |
| Clove Essential Oil | TNF-α | 5, 10, 25 µg/mL | Dose-dependent decrease | [15][16] |
| Celecoxib (B62257) | IL-6 (Synovial Fluid) | 100 mg b.i.d. (in vivo) | Significant decrease (p=0.017) | [17] |
| Ibuprofen | Pro-inflammatory Cytokines | Varies | Inhibition of production | [18] |
Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions across studies. The data presented reflect the general potency observed.
Table 2: In Vivo Anti-Inflammatory Activity
Inhibition of paw edema in the carrageenan-induced rat paw edema model.
| Compound | Dose | Time Post-Carrageenan | % Inhibition of Edema | Citation |
| Clove Oil | 10 mg/kg (oral) | 9 days (chronic model) | Significant decrease in TNF-α | [1] |
| Ibuprofen | - | 1, 2, 3 hours | Statistically significant decrease | [19] |
| Ibuprofen | - | - | ~55% (chronic model) | [19] |
| Indomethacin (NSAID) | 5 mg/kg (i.p.) | 1-5 hours | Significant inhibition | [20] |
| Celecoxib | 50 mg/kg | - | Significant reduction in swelling | [21] |
Experimental Protocols
Standardized experimental models are crucial for evaluating and comparing anti-inflammatory agents. Below are detailed methodologies for two commonly cited assays.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model assesses the acute anti-inflammatory activity of a compound.[20][22][23]
-
Animal Model: Male Wistar rats (180-220g) are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Grouping: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 5 mg/kg), and test groups receiving various doses of the compound being studied (e.g., Clove oil).
-
Administration: The test compound or vehicle is administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw of each rat.[24]
-
Measurement: The paw volume is measured immediately before carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[20]
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group using the formula: % Inhibition = (1 - (Vt / Vc)) x 100 Where Vt is the average increase in paw volume in the treated group, and Vc is the average increase in paw volume in the control group.
In Vitro: LPS-Stimulated Macrophage Cytokine Assay
This assay is used to determine a compound's ability to inhibit the production of pro-inflammatory cytokines.[25][26][27][28]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a density of approximately 1-5 x 10^5 cells/well and allowed to adhere overnight.[25][27]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Eugenol) or a positive control (e.g., Dexamethasone). The cells are pre-treated for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL (except for the unstimulated control wells). The plates are incubated for 18-24 hours.[29]
-
Supernatant Collection: After incubation, the culture supernatants are collected.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants is quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[27]
-
Data Analysis: The absorbance is read using a microplate reader, and cytokine concentrations are determined from a standard curve. The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control. A cell viability assay (e.g., MTT) is often run in parallel to ensure the observed effects are not due to cytotoxicity.[26]
Conclusion
The comparison between Clove/eugenol and synthetic anti-inflammatories reveals distinct yet effective approaches to modulating the inflammatory response.
-
Synthetic NSAIDs act as potent and specific inhibitors of COX enzymes, directly blocking the production of prostaglandins. Their well-defined mechanism and established efficacy make them a cornerstone of anti-inflammatory therapy.
-
Clove and its active compound eugenol exhibit a broader, multi-target anti-inflammatory profile. By inhibiting key transcription factors like NF-κB, they can suppress a wider array of pro-inflammatory mediators, including cytokines and enzymes like COX-2 and iNOS.[2][3]
For researchers and drug development professionals, this comparison highlights the potential of natural compounds like Clove to offer alternative or complementary strategies for managing inflammatory conditions. While synthetic NSAIDs provide targeted enzymatic inhibition, the pathway-modulating effects of Clove/eugenol present a different paradigm that warrants further investigation for developing novel anti-inflammatory therapeutics.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jcpjournal.org [jcpjournal.org]
- 5. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of eugenol on RANKL-induced osteoclast formation via attenuation of NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Clove and eugenol in noncytotoxic concentrations exert immunomodulatory/anti-inflammatory action on cytokine production by murine macrophages [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. njppp.com [njppp.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. inotiv.com [inotiv.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Replicating published findings on Clovin's bioactivity
- 1. This compound-A Gel | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 2. apollopharmacy.in [apollopharmacy.in]
- 3. platinumrx.in [platinumrx.in]
- 4. doctorsandpharmacies.sjain.io [doctorsandpharmacies.sjain.io]
- 5. ingredientsnetwork.com [ingredientsnetwork.com]
- 6. medchemexpress.com [medchemexpress.com]
In vivo validation of Clovin's therapeutic potential
An In Vivo Comparative Guide to the Therapeutic Potential of Clove Extract in Oncology
This guide provides an objective comparison of the in vivo therapeutic potential of clove extract (Syzygium aromaticum) as an anticancer agent. Drawing on preclinical experimental data, its performance is evaluated against a standard chemotherapeutic drug, 5-Fluorouracil (5-FU), and another natural compound with recognized anticancer properties, Curcumin. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of In Vivo Efficacy
Clove extract has demonstrated significant antitumor activity in various preclinical models. Its primary bioactive components, such as eugenol (B1671780) and oleanolic acid, are believed to contribute to its therapeutic effects.[1][2][3] The following tables summarize the key quantitative data from in vivo studies, comparing the efficacy of clove extract with 5-Fluorouracil and Curcumin.
Table 1: Comparison of Antitumor Efficacy in Colorectal Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Clove Extract (EAEC) | 200 mg/kg/day (oral) | Superior to 5-FU | Significantly suppressed the growth of HT-29 colon tumor xenografts. | [3] |
| 5-Fluorouracil (5-FU) | 20 mg/kg (intraperitoneal) | - | Standard chemotherapeutic agent used as a positive control. | [3] |
| Curcumin | 100 mg/kg (oral) | ~50% in HCT116 xenografts | Sensitizes tumor cells to 5-FU and inhibits tumor growth. | [4] |
| Control (Vehicle) | - | 0% | Uninhibited tumor growth. | [3] |
Table 2: Effects on Cell Proliferation and Apoptosis in Lung Carcinogenesis Model
| Treatment Group | Proliferation Index (% Inhibition) | Apoptotic Index (% Increase) | Key Molecular Changes | Reference |
| Clove Infusion | 64.29% | Significant increase | Upregulation of p53 and Bax; Downregulation of Bcl-2, COX-2, cMyc, Hras. | [5] |
| Benzo[a]pyrene (Carcinogen Control) | 0% | - | Induced hyperplasia, dysplasia, and carcinoma. | [5] |
Signaling Pathways and Mechanisms of Action
Clove extract exerts its anticancer effects through the modulation of several critical signaling pathways. One of the key pathways identified is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and autophagy.
Caption: PI3K/Akt/mTOR signaling pathway modulated by clove extract.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the comparison.
Colorectal Cancer Xenograft Mouse Model
-
Objective: To evaluate the in vivo antitumor effect of clove extract on human colorectal cancer cells.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice or athymic nude mice.[3][6]
-
Cell Line: HT-29 human colon adenocarcinoma cells.[3]
-
Procedure:
-
HT-29 cells are cultured and harvested.
-
A suspension of 5 x 10^6 cells in 100 µL of serum-free medium is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomly assigned to treatment and control groups.
-
Treatment groups receive daily oral gavage of clove extract (e.g., ethyl acetate (B1210297) extract of cloves - EAEC) at a specified dose (e.g., 200 mg/kg).[3]
-
The positive control group receives a standard chemotherapeutic agent (e.g., 5-Fluorouracil, 20 mg/kg, intraperitoneally).[3]
-
The control group receives the vehicle (e.g., saline or corn oil) orally.
-
Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²)/2.
-
After a predetermined period (e.g., 21-28 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).[3][6]
-
Chemically-Induced Lung Carcinogenesis Model
-
Objective: To assess the chemopreventive potential of clove extract against a carcinogen-induced lung cancer.
-
Animal Model: Strain A mice.[5]
-
Carcinogen: Benzo[a]pyrene (BP).[5]
-
Procedure:
-
Newborn mice (24-48 hours old) receive a single subcutaneous injection of BP (e.g., 0.2 mg in aqueous gelatin solution).[5]
-
After weaning, the mice are divided into a control group (carcinogen only) and a treatment group.
-
The treatment group receives an aqueous infusion of clove in their drinking water ad libitum.[5]
-
Animals are sacrificed at different time points (e.g., 8, 17, and 26 weeks).
-
Lungs are harvested, fixed, and processed for histopathological examination to assess the incidence of hyperplasia, dysplasia, and carcinoma.
-
Immunohistochemical analysis is performed on lung tissue sections to determine the Proliferation Index (e.g., using PCNA staining) and Apoptotic Index (e.g., using TUNEL assay).
-
Western blot analysis is conducted on lung tissue lysates to measure the expression levels of key proteins involved in apoptosis and cell proliferation (e.g., p53, Bax, Bcl-2, COX-2, cMyc, Hras).[5]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo xenograft study.
Caption: Workflow of a typical in vivo cancer xenograft study.
Conclusion
The available in vivo data suggests that clove extract holds significant therapeutic potential as an anticancer agent. In preclinical models, it has demonstrated the ability to inhibit tumor growth, induce apoptosis, and modulate key signaling pathways involved in cancer progression.[3][5][7] Notably, in a colorectal cancer xenograft model, its efficacy was reported to be superior to the conventional chemotherapeutic drug 5-Fluorouracil.[3] Further research, including more extensive preclinical toxicity studies and eventual clinical trials, is warranted to fully elucidate its therapeutic value and establish its role in cancer therapy.
References
- 1. repository.unair.ac.id [repository.unair.ac.id]
- 2. Clove Flower Extract (Syzygium aromaticum) Has Anticancer Potential Effect Analyzed by Molecular Docking and Brine Shrimp Lethality Test (BSLT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clove Extract Inhibits Tumor Growth and Promotes Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber [frontiersin.org]
- 7. spandidos-publications.com [spandidos-publications.com]
Assessing the Molecular Target Specificity of Clove-Derived Bioactive Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of natural compounds is of growing interest in pharmacology and drug discovery. This guide provides a comparative assessment of the molecular target specificity of the primary bioactive components of clove extract, eugenol (B1671780) and oleanolic acid. Due to the broad biological activities of these compounds, understanding their interactions with cellular targets is crucial for evaluating their therapeutic promise and potential off-target effects. This document compares their performance with alternative, more targeted inhibitors, supported by available experimental data.
I. Overview of Bioactive Compounds and Molecular Targets
Eugenol and oleanolic acid, the principal active ingredients in clove extract, have been shown to modulate a variety of signaling pathways implicated in inflammation and cancer. Their pleiotropic nature suggests multiple molecular targets, which contributes to their broad therapeutic effects but also raises questions about their specificity.
Eugenol is a phenolic compound known for its anti-inflammatory, analgesic, and anticancer properties. Its molecular interactions are diverse, affecting key inflammatory and cell survival pathways.
Oleanolic Acid is a pentacyclic triterpenoid (B12794562) with demonstrated anti-inflammatory, anticancer, and metabolic regulatory effects. It influences several critical signaling cascades involved in cell growth, proliferation, and apoptosis.
II. Comparative Analysis of Molecular Target Inhibition
To contextualize the specificity of eugenol and oleanolic acid, their inhibitory concentrations (IC50) against various targets are compared with those of well-established, selective inhibitors.
Table 1: Comparison of Eugenol with Alternative Inhibitors on Key Inflammatory and Cancer Pathways
| Target/Pathway | Eugenol IC50 | Alternative Inhibitor | Alternative Inhibitor IC50 | Selectivity Notes |
| NF-κB Pathway | ~5-12 µM (cellular assay)[1] | Parthenolide | ~5 µM (cellular assay) | Eugenol demonstrates broad anti-inflammatory effects, in part through NF-κB inhibition. Parthenolide is a known NF-κB inhibitor, showing comparable potency in cellular assays. |
| MAPK/ERK Pathway | Inhibition of phosphorylation observed | U0126 (MEK1/2) | MEK1: 72 nM, MEK2: 58 nM[2] | Eugenol's effect on the MAPK pathway is less direct. U0126 is a highly potent and selective inhibitor of the upstream kinases MEK1/2. |
| JNK Pathway | Inhibition of phosphorylation observed | SP600125 | JNK1/2: 40 nM, JNK3: 90 nM[3][4] | Eugenol modulates JNK signaling. SP600125 is a potent, ATP-competitive inhibitor of JNK isoforms. |
| p38 MAPK Pathway | Inhibition of phosphorylation observed | SB203580 | p38α: 50 nM, p38β2: 500 nM[5] | Eugenol's impact on p38 is part of its broader anti-inflammatory action. SB203580 is a selective p38 MAPK inhibitor. |
| COX-2 | - | Celecoxib (B62257) | 40 nM[6] | While eugenol has anti-inflammatory properties, direct and potent inhibition of COX-2 at the level of selective inhibitors like celecoxib has not been established. |
Table 2: Comparison of Oleanolic Acid with Alternative Inhibitors on Key Cancer and Metabolic Pathways
| Target/Pathway | Oleanolic Acid IC50 | Alternative Inhibitor | Alternative Inhibitor IC50 | Selectivity Notes |
| PI3K/Akt Pathway | Inhibition of phosphorylation observed | LY294002 (PI3K) | PI3Kα: 0.5 µM, PI3Kδ: 0.57 µM, PI3Kβ: 0.97 µM[7] | Oleanolic acid inhibits the PI3K/Akt pathway. LY294002 is a well-characterized, potent PI3K inhibitor. |
| mTOR | Inhibition of phosphorylation observed | Rapamycin | ~0.1 nM (cellular assay)[8] | Oleanolic acid's effect on mTOR is likely downstream of PI3K/Akt inhibition. Rapamycin is a highly potent and specific allosteric inhibitor of mTORC1. |
| STAT3 | - | Stattic | 5.1 µM (cell-free assay)[9][10][11] | Oleanolic acid has been shown to modulate STAT3 signaling, but direct inhibitory concentrations are not well-defined. Stattic is a selective inhibitor of STAT3 SH2 domain binding. |
| Pyruvate (B1213749) Kinase M2 (PKM2) | Induces switch from PKM2 to PKM1 | - | - | Oleanolic acid's unique mechanism of altering the isoform expression of pyruvate kinase highlights a novel approach to targeting cancer metabolism. |
| RORγt | EC50 = 3.93 µM (inverse agonist)[12] | - | - | Oleanolic acid acts as an inverse agonist of the nuclear receptor RORγt, suggesting a role in modulating immune responses. |
III. Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of these signaling pathways and the experimental methods used to assess them is crucial for a comprehensive understanding.
Signaling Pathway Diagrams
Experimental Workflow Diagrams
IV. Detailed Experimental Protocols
A. Western Blot Analysis for Phosphorylated Proteins
This protocol is used to detect the phosphorylation status of specific proteins, providing a measure of pathway activation.
1. Sample Preparation:
-
Culture cells to the desired confluency and treat with eugenol, oleanolic acid, or alternative inhibitors for the specified time.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13][14]
-
Quantify protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]
3. Immunoblotting:
-
Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[17]
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
B. In Vitro Kinase Assay (e.g., for PI3K)
This assay measures the catalytic activity of a purified kinase and the inhibitory effect of a compound.
1. Assay Setup:
-
In a multi-well plate, add the purified kinase (e.g., recombinant PI3K) to a reaction buffer.[18][19]
-
Add serial dilutions of the test compound (oleanolic acid or an alternative inhibitor like LY294002).[20]
-
Pre-incubate the kinase and inhibitor.
2. Kinase Reaction:
-
Initiate the reaction by adding the lipid substrate (e.g., PIP2) and ATP.[21][22]
-
Incubate the plate at a controlled temperature for a defined period (e.g., 30-60 minutes).
3. Signal Detection:
-
Terminate the reaction.
-
The amount of product (e.g., ADP or phosphorylated substrate) is quantified. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence, or radioactivity.[19]
-
The signal is measured using a microplate reader.
4. Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to a control without inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
C. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
This assay is used to detect the DNA-binding activity of transcription factors like NF-κB.
1. Nuclear Extract Preparation:
-
Treat cells with the compound of interest (e.g., eugenol) and an inflammatory stimulus (e.g., TNF-α).
-
Isolate the nuclei and prepare nuclear extracts containing the active transcription factors.[23]
2. Probe Labeling:
-
Synthesize a short double-stranded DNA oligonucleotide containing the consensus binding site for NF-κB.
-
Label the probe with a detectable marker, such as biotin (B1667282) or a radioactive isotope (e.g., ³²P).[12]
3. Binding Reaction:
-
Incubate the nuclear extract with the labeled probe in a binding buffer.[24]
-
For competition assays to confirm specificity, a non-labeled ("cold") probe is added in excess.
4. Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Transfer the separated complexes to a membrane.
-
Detect the labeled probe. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.
V. Conclusion
Eugenol and oleanolic acid are bioactive compounds with promising therapeutic potential, largely due to their ability to modulate multiple signaling pathways. However, their molecular target profiles are broad, and they generally exhibit lower potency compared to synthetic, targeted inhibitors. This lack of high specificity can be a double-edged sword: it may contribute to a wider range of therapeutic effects but also increases the potential for off-target effects.
For researchers and drug development professionals, eugenol and oleanolic acid can serve as valuable lead compounds for the development of more potent and specific derivatives. The experimental protocols outlined in this guide provide a framework for rigorously assessing the on-target and off-target activities of these and other natural products, which is an essential step in the translation from traditional medicine to modern therapeutics. Further investigation, including comprehensive kinome scanning and in vivo studies, is necessary to fully elucidate the therapeutic windows and potential liabilities of these natural compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. U0126 | CAS 109511-58-2 | MEK inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SP 600125 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Stattic | Cell Signaling Technology [cellsignal.com]
- 12. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. promega.com [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 22. promega.es [promega.es]
- 23. EMSA [celldeath.de]
- 24. licorbio.com [licorbio.com]
Safety Operating Guide
Proper Disposal and Handling of Clovin in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, handling, and disposal procedures for Clovin (CAS No. 81970-00-5), a flavonoid glycoside. The information is intended to ensure the safe management of this compound in a laboratory environment and to provide a deeper understanding of its biological activities.
Essential Safety and Logistical Information
This compound, a flavonol glycoside, is recognized for its anti-inflammatory properties.[1] While it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.[2]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 81970-00-5 |
| Molecular Formula | C33H40O20 |
| Molecular Weight | 756.66 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
Source: ChemFaces Safety Data Sheet[2]
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.
-
Handling: Wash hands thoroughly after handling.[2] Avoid contact with eyes, skin, and clothing.[2] Use in a well-ventilated area, preferably in a laboratory fume hood.[2] Personal protective equipment (PPE), including a dust respirator, protective gloves, and safety glasses or chemical goggles, should be worn.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Proper Disposal Procedures
As this compound is considered a non-hazardous chemical, its disposal should follow institutional and local guidelines for non-hazardous laboratory waste.[2][3][4] The following is a step-by-step guide for the proper disposal of solid this compound and solutions containing this compound.
Step-by-Step Disposal Guide:
-
Solid Waste:
-
Mix solid this compound with a non-reactive absorbent material such as sand or vermiculite.
-
Place the mixture in a suitable, clearly labeled container.
-
Arrange for disposal through your institution's approved chemical waste disposal service.[3]
-
-
Liquid Waste (Solutions):
-
For small quantities of dilute aqueous solutions, check with your institution's environmental health and safety (EHS) office for guidance on drain disposal. Some non-hazardous liquid waste may be permissible for drain disposal with copious amounts of water, but this requires institutional approval.[2]
-
For larger volumes or solutions in organic solvents, collect the waste in a designated, sealed, and clearly labeled container.
-
The label should include the chemical name ("this compound"), the solvent, and the approximate concentration.
-
Dispose of the container through your institution's hazardous or chemical waste management program.
-
Disposal Workflow
Experimental Protocol: Assessment of Anti-inflammatory Activity
Flavonoid glycosides, such as this compound, have been shown to possess anti-inflammatory properties.[5][6] A common in vivo method to assess this activity is the carrageenan-induced paw edema model in rodents.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the reduction of paw edema induced by carrageenan.
Materials:
-
This compound
-
Carrageenan solution (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Wistar rats (male, 180-200 g)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Indomethacin, e.g., 10 mg/kg, p.o.)
-
Group III-V: Test groups (this compound at different doses, e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, indomethacin, or this compound orally to the respective groups.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
Signaling Pathways in Anti-inflammatory Action
Flavonoids exert their anti-inflammatory effects by modulating various intracellular signaling pathways.[7][8] Key pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in the expression of pro-inflammatory mediators.[7][[“]]
References
- 1. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 5280functionalmed.com [5280functionalmed.com]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
Personal protective equipment for handling Clovin
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Clovin. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 81970-00-5 |
| Purity | ≥98% |
| Formula | C₃₃H₄₀O₂₀ |
| Molecular Weight | 756.66 |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure. The following equipment should be used.[1]
| PPE Category | Specific Requirements |
| Respiratory Protection | A dust respirator is required. Ensure compliance with local and national regulations. |
| Hand Protection | Wear protective gloves. |
| Eye Protection | Safety glasses are mandatory. If there is a risk of splashing, chemical goggles must be worn. |
| Skin and Body Protection | An appropriate lab coat and protective clothing should be worn to prevent skin exposure. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols: Handling and First Aid
Standard Handling Protocol:
-
Preparation : Before handling, ensure you have read and understood the Material Safety Data Sheet (MSDS). Conduct a formal risk assessment (COSHH in the UK) for the procedures involving this compound.[1]
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[1]
-
Safe Practices : Avoid the formation of dust. Do not breathe in vapors, mist, or gas. Prevent contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition and avoid prolonged or repeated exposure.[1]
-
Post-Handling : Wash hands and any exposed skin thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[1]
First Aid Measures: In case of accidental exposure, follow these first aid procedures immediately and seek medical attention.[1]
| Exposure Route | First Aid Procedure |
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a doctor. |
| Skin | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a doctor. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Consult a doctor. |
| Inhalation | Remove the person from exposure and move them to fresh air immediately. Consult a doctor. |
Spill Management and Disposal Plan
Spill Cleanup:
-
Immediate Action : Clean up spills immediately, observing all personal protective equipment requirements.[1]
-
Containment and Cleanup : Sweep up the spilled solid material, taking care to avoid generating dust. Place the swept material into a suitable container for disposal.[1]
-
Decontamination : Decontaminate the spill site with a 10% caustic solution and ensure the area is well-ventilated until the disposal is complete.[1]
Disposal: Waste this compound and any contaminated materials should be collected in a suitable, sealed container. Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
